3-(3-Bromophenyl)azetidin-3-ol: In Vitro Mechanism of Action, Pharmacophoric Profiling, and Modular Synthesis Workflows
Executive Summary In the context of modern drug discovery, 3-(3-Bromophenyl)azetidin-3-ol (CAS: 1388054-56-5) is not deployed as a standalone therapeutic agent, but rather as a highly privileged, bifunctional pharmacopho...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the context of modern drug discovery, 3-(3-Bromophenyl)azetidin-3-ol (CAS: 1388054-56-5) is not deployed as a standalone therapeutic agent, but rather as a highly privileged, bifunctional pharmacophoric fragment[1]. Its "mechanism of action" in vitro is defined by its biophysical interactions within target binding pockets (such as kinases) and its chemical reactivity during hit-to-lead optimization. This technical whitepaper details the structural causality behind its use, outlining how its specific moieties engage biological targets and providing self-validating in vitro protocols for its evaluation and elaboration in Fragment-Based Drug Discovery (FBDD).
Structural and Mechanistic Profiling (The Pharmacophore)
The utility of 3-(3-Bromophenyl)azetidin-3-ol stems from the deliberate combination of an sp3-rich heterocyclic core and a halogenated aromatic ring. As a Senior Application Scientist, it is critical to understand why these specific structural vectors are chosen over traditional flat aromatic systems.
The Azetidin-3-ol Motif: Vector Control and Bioisosterism
The azetidine ring serves as a rigidified, sp3-hybridized scaffold. In vitro, replacing flat, lipophilic rings (like phenyl or piperazine) with an azetidine core significantly lowers the partition coefficient (LogP), thereby improving aqueous solubility and metabolic stability[2].
Mechanistic Causality: The constrained 4-membered ring locks the 3-hydroxyl group into a highly specific 3D spatial vector. In kinase inhibition assays, this hydroxyl acts as a critical hydrogen-bond donor/acceptor, frequently engaging the backbone amides of the kinase hinge region[3].
The 3-Bromophenyl Motif: Halogen Bonding (Sigma-Hole Interactions)
The bromine atom is not merely a synthetic placeholder; it actively participates in target binding.
Mechanistic Causality: Halogens possess an anisotropic electron distribution. The electron-deficient region opposite the C-Br covalent bond (the "sigma-hole") acts as a highly directional Lewis acid. In vitro, this sigma-hole forms strong, non-covalent halogen bonds with Lewis bases—such as the carbonyl oxygens of the protein backbone. This interaction has been pivotal in optimizing the potency and kinome-wide selectivity of[2].
Fig 1: Pharmacophoric interaction model of 3-(3-Bromophenyl)azetidin-3-ol in a kinase pocket.
In Vitro Fragment Screening Protocol
Because fragments possess low intrinsic binding affinities (typically high μM to mM), traditional biochemical enzymatic assays often fail to detect their target engagement. Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is the gold standard for validating the in vitro mechanism of action of fragments like 3-(3-Bromophenyl)azetidin-3-ol.
System Validation Logic: This protocol is self-validating. By running a parallel DMSO-only vehicle control, any shift in the melting temperature (ΔTm) is strictly isolated to the thermodynamic stabilization provided by the fragment binding to the folded protein state.
Buffer Preparation: Prepare 10 μL of assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) per well in a 384-well PCR plate.
Protein Addition: Dispense the purified target protein (e.g., LATS1 kinase domain) to a final well concentration of 2 μM.
Dye Incorporation: Add SYPRO Orange dye to achieve a 5x final concentration. (The dye is highly fluorescent only when bound to hydrophobic regions exposed during protein unfolding).
Fragment Incubation: Add 3-(3-Bromophenyl)azetidin-3-ol (dissolved in 100% DMSO) to a final concentration of 500 μM. Ensure the final DMSO concentration remains strictly ≤ 5% to prevent solvent-induced denaturation.
Thermal Denaturation: Seal the plate and centrifuge at 1000 x g for 1 minute. Run a thermal melt from 25°C to 95°C at a ramp rate of 1°C/min using a real-time qPCR instrument.
Data Analysis: Calculate the first derivative of the melt curve to identify the melting temperature (Tm).
Validation Check: A well-behaved target protein must yield a baseline Tm standard deviation of <0.2°C across DMSO replicates. A positive ΔTm > 0.5°C confirms in vitro target engagement.
Fig 2: Differential Scanning Fluorimetry (DSF) workflow for in vitro fragment validation.
Chemical Biology & Modular Synthesis Workflows
Once target engagement is confirmed, the fragment must be elaborated. The secondary amine of the azetidine and the aryl bromide serve as orthogonal synthetic handles. and palladium-catalyzed cross-couplings are routinely used to synthesize mature inhibitors[4].
Step-by-Step Methodology: In Vitro Suzuki-Miyaura Elaboration
System Validation Logic: Reaction progression is continuously monitored via LC-MS. The disappearance of the 228 m/z[M+H]+ peak (the parent fragment) and the emergence of the cross-coupled product mass confirms catalytic turnover, validating the integrity of the bromo-pharmacophore.
Reagent Assembly: In a microwave-safe vial, combine 3-(3-Bromophenyl)azetidin-3-ol (1.0 eq) and a selected aryl/heteroaryl boronic acid (1.2 eq) designed to probe adjacent binding pockets.
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst and K₂CO₃ (3.0 eq) as the base.
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Degassing via nitrogen sparging for 10 minutes is critical to prevent catalyst oxidation.
Reaction Execution: Seal the vial and heat at 90°C for 2 hours under a nitrogen atmosphere.
Workup & Validation: Cool to room temperature, extract with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over Na₂SO₄. Confirm product formation via LC-MS before proceeding to flash chromatography purification.
Quantitative Data Summary
The following table summarizes the physicochemical properties of 3-(3-Bromophenyl)azetidin-3-ol and their direct mechanistic consequences in vitro.
Property / Feature
Value / Description
Mechanistic Consequence in vitro
CAS Number
1388054-56-5
Unique identifier for library registration and procurement[1].
Molecular Weight
228.09 g/mol
Highly compliant with the "Rule of 3" for optimal FBDD screening.
Azetidine Ring
sp3-hybridized, strained
Reduces LogP, improves aqueous solubility, and provides a rigid 3D vector.
3-Hydroxyl Group
H-bond Donor/Acceptor
Engages kinase hinge regions (e.g., backbone amides) via hydrogen bonding.
3-Bromophenyl Group
Halogen Bond Donor
Sigma-hole interacts with Lewis bases (carbonyls) in the binding pocket[2].
Secondary Amine (NH)
Nucleophilic Handle
Allows for N-alkylation/acylation to probe solvent-exposed regions[3].
References
NextSDS Database. 3-(3-bromophenyl)azetidin-3-ol — Chemical Substance Information. NextSDS. URL: [Link]
Morris, P. J., et al. (2025). Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine. Journal of Medicinal Chemistry. URL:[Link]
Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. URL:[Link]
Wallace, E., et al. (2010).Azetidines as MEK inhibitors for the treatment of proliferative diseases. US Patent US7803839B2.
Comprehensive Safety and Handling Whitepaper: 3-(3-Bromophenyl)azetidin-3-ol
Executive Summary In the landscape of modern drug discovery, bifunctional building blocks like 3-(3-bromophenyl)azetidin-3-ol (CAS: 1388054-56-5)[1] are invaluable. Featuring a strained azetidine ring coupled with an ele...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, bifunctional building blocks like 3-(3-bromophenyl)azetidin-3-ol (CAS: 1388054-56-5)[1] are invaluable. Featuring a strained azetidine ring coupled with an electrophilic bromophenyl moiety, this compound offers orthogonal reactivity for complex Active Pharmaceutical Ingredient (API) synthesis. However, its unique structural features also impart specific toxicological hazards. This whitepaper provides an in-depth, causality-driven guide to the physicochemical properties, safety data, and self-validating handling protocols required for the safe manipulation of this chemical.
Physicochemical Profiling & Causality of Hazards
The hazard profile of 3-(3-bromophenyl)azetidin-3-ol is not arbitrary; it is a direct consequence of its molecular architecture.
Irritation Causality (H315, H319): The secondary amine within the four-membered azetidine ring confers localized basicity. Upon contact with physiological moisture (e.g., ocular fluid, sweat), this basicity leads to a localized elevation in pH, driving the Skin Irritation (Category 2) and Serious Eye Irritation (Category 2A) classifications[1].
Systemic Toxicity Causality (H302, H312, H332): The addition of the 3-bromophenyl group significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted azetidines. This enhanced lipophilicity facilitates rapid permeation through the stratum corneum and alveolar epithelium, directly causing its Acute Toxicity (Category 4) across oral, dermal, and inhalation routes[2].
Neurological Causality (H336): With a molecular weight of 228.09 g/mol [3], this small, lipophilic molecule can easily cross the blood-brain barrier (BBB). Its structural resemblance to neuroactive phenethylamines is the mechanistic basis for its Specific Target Organ Toxicity - Single Exposure (STOT SE 3) designation, which manifests as potential drowsiness or dizziness[1].
Quantitative Safety Data & Structural Implications
The following table synthesizes the critical physicochemical and hazard data, bridging the gap between regulatory classification and mechanistic rationale.
BBB penetration leads to off-target central nervous system depression.
Laboratory Handling & Risk Mitigation Workflow
To safely handle 3-(3-bromophenyl)azetidin-3-ol, laboratories must implement self-validating protocols. A self-validating protocol ensures that each step contains an observable metric confirming its success before the researcher proceeds.
Self-Validating Handling Protocol:
Enclosure Verification: Prior to opening the reagent vessel, verify the fume hood face velocity is between 80-100 fpm.
Validation: The digital monitor displays a green indicator, and a Kimwipe held at the sash edge is gently pulled inward.
PPE Integrity Check: Don double nitrile gloves (due to the dermal permeation risk of lipophilic brominated compounds) and splash goggles.
Validation: Perform a visual inspection and air-inflation test of the outer glove to ensure zero micro-punctures.
Mass Transfer: Weigh the compound using an analytical balance strictly inside a ventilated weighing enclosure.
Validation: The balance stabilizes without drift, confirming no turbulent airflow is dispersing the fine powder.
Logical workflow for the safe handling and risk mitigation of 3-(3-Bromophenyl)azetidin-3-ol.
3-(3-Bromophenyl)azetidin-3-ol is frequently utilized as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The following is a self-validating, step-by-step methodology for a Suzuki-Miyaura coupling.
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried Schlenk flask, combine 3-(3-bromophenyl)azetidin-3-ol (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).
Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv).
Causality: Pd(dppf)Cl₂ is selected for its large bite angle, which facilitates the reductive elimination step, while K₂CO₃ activates the boronic acid via the formation of a highly reactive boronate complex.
Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1). Perform three freeze-pump-thaw cycles or sparge with Argon for 15 minutes.
Validation: Argon bubbling ceases to produce localized frothing, and the solution transitions to a homogeneous light-yellow suspension.
Thermal Activation: Heat the reaction mixture to 80°C for 12 hours.
Validation: TLC analysis (UV and Ninhydrin stain) shows complete consumption of the starting material and the appearance of a new, more polar product spot.
Aqueous Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x).
Validation: Clear phase separation occurs without emulsion formation. The aqueous layer shows no UV-active spots on TLC.
Chromatographic Purification: Concentrate the organic layer in vacuo and purify via flash column chromatography (Silica gel, gradient elution).
Validation: Fractions containing the pure product exhibit a single spot on TLC and are confirmed by LC-MS.
Step-by-step experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.
Storage, Stability, and Emergency Response
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizing agents, strong acids). Keep the container tightly closed to prevent moisture ingress, which could lead to gradual degradation of the azetidine ring.
Spill Mitigation: In the event of a solid spill, do not sweep dry, as this generates inhalable dust (exacerbating H332 risks). Instead, gently cover the spill with damp absorbent material (e.g., sand or vermiculite), collect it using non-sparking tools, and place it in a designated halogenated waste container.
First Aid:
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes. The basicity of the amine requires rapid dilution to prevent corneal damage.
Skin Contact: Wash thoroughly with soap and water. Remove contaminated clothing immediately.
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.
3-(3-Bromophenyl)azetidin-3-ol pharmacokinetic profile and ADME properties
An In-Depth Technical Guide to the Pharmacokinetic and ADME Profiling of 3-(3-Bromophenyl)azetidin-3-ol Foreword: Charting the Course for a Novel Azetidinol Scaffold The azetidine ring is a privileged scaffold in modern...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetic and ADME Profiling of 3-(3-Bromophenyl)azetidin-3-ol
Foreword: Charting the Course for a Novel Azetidinol Scaffold
The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart desirable physicochemical properties, improve metabolic stability, and provide three-dimensional diversity for enhanced target engagement. The specific compound, 3-(3-Bromophenyl)azetidin-3-ol, represents a novel chemical entity (NCE) with potential therapeutic applications. However, before its potential can be realized, a thorough understanding of its interaction with biological systems is paramount.
This guide provides a comprehensive framework for the complete pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) characterization of 3-(3-Bromophenyl)azetidin-3-ol. Rather than presenting a static data sheet for a compound without publicly available experimental data, we will, as senior scientists, establish the strategic and methodological workflow required to generate this critical dataset. We will explore the causality behind experimental choices, detail validated protocols, and explain how to synthesize the resulting data into a coherent and predictive pharmacological profile. This document is intended for researchers, scientists, and drug development professionals tasked with advancing NCEs from the bench to preclinical and clinical stages.
Part 1: Foundational Characterization - Physicochemical and In Silico Profiling
Before embarking on complex biological assays, a foundational understanding of the molecule's intrinsic properties is essential. This initial phase provides early indicators of potential liabilities and guides the design of subsequent experiments.
Physicochemical Properties
The first step is to measure fundamental physicochemical parameters that govern a drug's behavior. These properties are the bedrock upon which its ADME profile is built.
Aqueous Solubility: Determines the dissolution rate and concentration gradient for absorption. Poor solubility can be a significant hurdle for oral bioavailability.
Lipophilicity (LogD/LogP): The LogD at physiological pH (7.4) is a critical predictor of a compound's ability to permeate biological membranes, its binding to plasma proteins, and its potential for promiscuous binding.
pKa: The ionization constant dictates the charge state of the molecule in different physiological compartments (e.g., stomach vs. intestine), which profoundly impacts solubility and permeability.
These parameters are typically determined using standardized, high-throughput methods.
Parameter
Experimental Method
Desired Outcome for Oral Drug Candidate
Rationale
Aqueous Solubility
Thermodynamic or Kinetic Solubility Assay
> 50 µg/mL
Ensures sufficient dissolution in the gastrointestinal tract for absorption.
Lipophilicity
LogD (pH 7.4) Shake-Flask or HPLC method
1 < LogD < 3
Balances membrane permeability with aqueous solubility, avoiding extremes that can lead to poor absorption or high metabolic clearance.
pKa
Potentiometric titration or UV-spectroscopy
Basic pKa: 7-9; Acidic pKa: 3-5
Predicts the charge state across the GI tract, influencing where the drug is best absorbed.
In Silico ADME Prediction
Computational tools provide a rapid, cost-effective initial screen to anticipate a compound's behavior. While not a substitute for experimental data, these predictions are invaluable for flagging potential issues early. Several web-based tools, such as SwissADME, can provide these insights.[1][2][3][4]
Drug-Likeness Rules: Evaluation against filters like Lipinski's Rule of Five provides a quick assessment of whether the compound has physicochemical properties consistent with known orally bioavailable drugs.[1]
Predicted ADME Parameters: These models can estimate properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential as a substrate or inhibitor of key cytochrome P450 (CYP) enzymes.[4][5]
Part 2: The Core of the Profile - A Multi-Tiered In Vitro ADME Assessment
In vitro assays are the workhorse of early drug discovery, providing quantitative data on the discrete events that constitute a drug's journey through the body.[6][7][8][9] This section details the critical experiments for characterizing 3-(3-Bromophenyl)azetidin-3-ol.
Absorption: Crossing the Intestinal Barrier
For an orally administered drug, efficient absorption from the gastrointestinal tract is the first major hurdle.[10] Our primary goal is to determine the compound's permeability and to identify whether it is a substrate of efflux transporters.
The Caco-2 permeability assay is the industry standard for predicting intestinal drug absorption in vitro.[11][12] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporters, mimicking the intestinal epithelium.[11][13]
Diagram: Caco-2 Bidirectional Transport Workflow
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.
Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to confirm the integrity of the tight junctions. A TEER value ≥ 200 Ω·cm² is typically required for the assay to proceed.[14]
Assay Initiation (A→B): The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, which represents the intestinal lumen. The basolateral (B) side, representing the bloodstream, contains fresh buffer.
Assay Initiation (B→A): In a separate set of wells, the compound is added to the basolateral (B) side to measure transport back into the "lumen."
Sampling: Aliquots are collected from the receiver compartment (B side for A→B, A side for B→A) at multiple time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.
Quantification: The concentration of the compound in all samples is determined using a validated LC-MS/MS method.
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is then determined by dividing the Papp (B→A) by the Papp (A→B).[11]
Interpretation of Results:
Papp (A→B) (x 10⁻⁶ cm/s)
Predicted Absorption
Efflux Ratio (ER)
Interpretation
< 1
Low
> 2
Compound is likely a substrate of an efflux transporter (e.g., P-gp, BCRP).
1 - 10
Moderate
≤ 2
Permeability is not significantly limited by active efflux.
> 10
High
N/A
High passive permeability is expected.
Distribution: Where Does the Compound Go?
Distribution describes how a drug reversibly leaves the bloodstream and enters the tissues. The key in vitro parameter influencing this is plasma protein binding (PPB).
Only the unbound (free) fraction of a drug is available to interact with its target and to be metabolized or excreted.[15][16] The RED assay is a reliable method for determining the percentage of a compound bound to plasma proteins.[17]
Detailed Protocol: Plasma Protein Binding by RED
Preparation: A stock solution of 3-(3-Bromophenyl)azetidin-3-ol is prepared and spiked into plasma (human, rat, mouse) at a relevant concentration (e.g., 1 µM).
Device Setup: The spiked plasma is added to one chamber of a RED device, and phosphate-buffered saline (PBS) is added to the other chamber. The chambers are separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows the small molecule to pass.[17]
Equilibration: The device is sealed and incubated at 37°C with shaking for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[17][18]
Sampling: Aliquots are taken from both the plasma and the PBS chambers.
Matrix Matching & Analysis: To avoid matrix effects during analysis, the plasma sample is diluted with PBS, and the PBS sample is mixed with blank plasma. Proteins are then precipitated, and the supernatant is analyzed by LC-MS/MS to determine the compound concentration in each chamber.
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Interpretation of Results:
Fraction Unbound (fu)
% Bound
Interpretation and Implications
> 0.1
< 90%
Low Binding: Larger volume of distribution, potentially higher clearance.
0.01 - 0.1
90% - 99%
Moderate to High Binding: Common for many drugs.
< 0.01
> 99%
Very High Binding: Small changes in binding can significantly impact free drug concentration. Potential for drug-drug interactions at the protein binding site.
Metabolism: How is the Compound Modified?
Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their elimination. Understanding metabolic stability is crucial for predicting a drug's half-life and potential for forming active or toxic metabolites.[19]
This assay measures the rate at which the parent compound is consumed by Phase I metabolic enzymes (primarily CYPs) present in liver microsomes.[19][20]
Diagram: Metabolic Stability Workflow
Caption: Workflow for the liver microsomal metabolic stability assay.
Detailed Protocol: Liver Microsomal Stability
Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer at 37°C.[20][21]
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[21]
Time Course Sampling: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.
Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
If the compound is found to be metabolically unstable, the next logical step is to identify which CYP enzymes are responsible (reaction phenotyping). Concurrently, it's critical to assess whether the compound inhibits major CYP isoforms, as this is a primary cause of drug-drug interactions (DDIs).[22][23][24]
CYP Inhibition (IC50): The compound is co-incubated with human liver microsomes and a panel of CYP-specific probe substrates. The concentration of the compound that causes 50% inhibition of the probe substrate's metabolism (the IC50 value) is determined.[22][25] An IC50 < 10 µM is often a trigger for further investigation.[24]
Time-Dependent Inhibition (TDI): Assesses if the compound or a metabolite irreversibly inactivates a CYP enzyme, which can lead to more significant DDIs.
Reaction Phenotyping: Uses recombinant human CYP enzymes or specific chemical inhibitors to pinpoint which isoform(s) metabolize 3-(3-Bromophenyl)azetidin-3-ol.[25][26]
Excretion
While excretion is primarily evaluated in vivo, in vitro transporter assays can provide early indications of the involvement of renal or hepatic transporters in the drug's elimination. Assays using cell lines overexpressing transporters like OATPs, OATs, OCTs, MATEs, BSEP, and MRPs can be conducted if early in vivo data suggest active secretion is a major clearance pathway.
Part 3: The In Vivo Reality - Preclinical Pharmacokinetic Studies
In vitro data provides a mechanistic understanding, but in vivo studies are required to see how these individual processes integrate within a whole, living organism.[27] A rodent PK study is the standard first step.[28][29][30]
Key Experimental Workflow: Rodent Single-Dose Pharmacokinetic Study
This study aims to determine key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and, for oral dosing, bioavailability (F%).
Detailed Protocol: Mouse or Rat PK Study
Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used.
Dosing Groups:
Group 1 (Intravenous, IV): The compound is administered as a bolus dose (e.g., 1-2 mg/kg) into the tail vein. This route provides 100% bioavailability and allows for the determination of true clearance and volume of distribution.
Group 2 (Oral, PO): The compound is administered via oral gavage (e.g., 5-10 mg/kg).
Blood Sampling: Serial blood samples are collected from each animal at specific time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[28] Plasma is separated by centrifugation.
Bioanalysis: The concentration of the compound in the plasma samples is quantified by a validated LC-MS/MS method.
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.
Primary Pharmacokinetic Parameters:
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration (PO)
Relates to efficacy and potential peak-concentration toxicity.
Tmax
Time to reach Cmax (PO)
Indicates the rate of absorption.
AUC
Area Under the Curve (plasma concentration vs. time)
Represents total drug exposure.
t½
Half-life
Determines dosing interval and time to reach steady-state.
CL
Clearance (IV)
The volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vdss
Volume of Distribution at Steady State (IV)
The apparent volume into which the drug distributes; indicates tissue vs. plasma distribution.
F%
Absolute Bioavailability (PO)
The fraction of the oral dose that reaches systemic circulation (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
Part 4: Synthesizing the Data into a Coherent Profile
The ultimate goal is to integrate all data points to build a comprehensive picture and make an informed decision about the compound's viability.
Low In Vitro Clearance & High Permeability: If the microsomal stability is high (low clearance) and Caco-2 permeability is high, one would predict good oral bioavailability. If the in vivo study shows low bioavailability, it points towards other issues like poor solubility or first-pass gut metabolism not captured by liver microsomes.
High In Vitro Clearance & Low In Vivo Clearance: This discrepancy might suggest that the primary metabolic pathways in vitro (e.g., a specific CYP) are not as relevant in vivo, or that high plasma protein binding is protecting the drug from metabolism in the whole animal.
High Efflux Ratio & Low Bioavailability: A high efflux ratio in the Caco-2 assay would strongly suggest that active transport in the gut wall is a limiting factor for oral absorption, explaining poor in vivo exposure despite potentially good passive permeability.
By systematically evaluating 3-(3-Bromophenyl)azetidin-3-ol through this multi-tiered framework, from in silico predictions to in vivo validation, researchers can efficiently characterize its ADME and pharmacokinetic profile. This structured approach de-risks development by identifying liabilities early and provides the critical data needed to guide medicinal chemistry optimization, inform dose selection for efficacy and toxicology studies, and ultimately, predict the compound's behavior in humans.
References
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
Caco2 assay protocol. (n.d.). Google Cloud.
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved March 25, 2024, from [Link]
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved March 25, 2024, from [Link]
Kumar, A. H. S., Chaluvaraju, K. C., Anitha, K. N., Gokul, K., & Kumbar, V. S. (2025). Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool. International Journal of Latest Technology in Engineering, Management & Applied Science, 14(10), 439-446.
Murine Pharmacokinetic Studies. (2025, August 5). Bio-protocol. Retrieved March 25, 2024, from [Link]
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Google Cloud.
Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME. (n.d.). ijltemas. Retrieved March 25, 2024, from [Link]
Plasma Protein Binding Assay. (2022, November 3). Visikol. Retrieved March 25, 2024, from [Link]
Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved March 25, 2024, from [Link]
Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved March 25, 2024, from [Link]
In Vitro ADME. (n.d.). Selvita. Retrieved March 25, 2024, from [Link]
In Vitro ADME. (n.d.). BioDuro. Retrieved March 25, 2024, from [Link]
CYP Inhibition Assay (Ki). (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved March 25, 2024, from [Link]
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved March 25, 2024, from [Link]
Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved March 25, 2024, from [Link]
View of Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool. (n.d.). ijltemas. Retrieved March 25, 2024, from [Link]
Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved March 25, 2024, from [Link]
Jackson, J. P., et al. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 44(9), 1470-1477.
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved March 25, 2024, from [Link]
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. Retrieved March 25, 2024, from [Link]
Al-Obaidi, A., et al. (2023). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity.
Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool. (2025, November 14). ResearchGate. Retrieved March 25, 2024, from [Link]
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved March 25, 2024, from [Link]
In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved March 25, 2024, from [Link]
Regulatory in vivo PK Studies. (n.d.). Pharmaron. Retrieved March 25, 2024, from [Link]
In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). Protocols.io. Retrieved March 25, 2024, from [Link]
Toxicological Profiling and Hazard Mitigation for 3-(3-Bromophenyl)azetidin-3-ol: A Technical Guide
Executive Summary From my experience overseeing early-phase safety pharmacology, compounds containing halogenated azetidine scaffolds frequently present a deceptive toxicity profile during drug development. 3-(3-Bromophe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
From my experience overseeing early-phase safety pharmacology, compounds containing halogenated azetidine scaffolds frequently present a deceptive toxicity profile during drug development. 3-(3-Bromophenyl)azetidin-3-ol (CAS: 1388054-56-5) is a highly valuable building block in medicinal chemistry, offering a rigid, sp3-rich scaffold that improves the pharmacokinetic properties of drug candidates. However, the exact structural features that make it desirable—the lipophilic bromophenyl moiety and the strained azetidine ring—also impart specific toxicological liabilities.
This whitepaper provides an in-depth mechanistic analysis of its hazard profile, translating structural alerts into practical, self-validating laboratory safety protocols designed for researchers and drug development professionals.
Structural Toxicology & Mechanistic Pathways
The toxicity profile of 3-(3-Bromophenyl)azetidin-3-ol is driven by the synergistic effects of two distinct pharmacophores:
The Bromophenyl Moiety (Lipophilicity & CNS Penetration): The addition of a bromine atom to the phenyl ring significantly increases the molecule's partition coefficient (logP). High lipophilicity facilitates rapid diffusion across lipid bilayers, including the blood-brain barrier and dermal epithelium[1]. This rapid systemic absorption is the causal mechanism behind its Acute Toxicity classification across all exposure routes and its propensity to cause central nervous system (CNS) depression (drowsiness and dizziness).
The Azetidine-3-ol Ring (Bioactivation & ER Stress): Azetidine rings are susceptible to cytochrome P450 (CYP)-mediated
α
-carbon oxidation. This bioactivation leads to ring scission, forming reactive aldehyde or ketone intermediates that can covalently bind to cellular proteins[2]. The accumulation of these adducted, misfolded proteins triggers the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress, which manifests phenotypically as acute tissue irritation upon contact.
Mechanistic pathway linking structural features of 3-(3-Bromophenyl)azetidin-3-ol to GHS hazards.
Based on notified Classification and Labelling (C&L) data, 3-(3-Bromophenyl)azetidin-3-ol carries the following standardized hazard statements[3]. The quantitative thresholds represent the standard GHS criteria for Category 4 acute toxicity, providing a framework for risk assessment in the absence of in vivo data.
Hazard Class & Category
Hazard Statement (Code)
Mechanistic Driver
Predictive Threshold (Cat 4)
Acute Tox. 4
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.
High lipophilicity allowing rapid systemic absorption.
Oral LD50: 300 - 2000 mg/kg
Skin Irrit. 2
H315: Causes skin irritation.
Protein adduction via azetidine ring opening.
Reversible dermal lesions (
≤
14 days)
Eye Irrit. 2A
H319: Causes serious eye irritation.
Direct interaction with corneal epithelium.
Reversible corneal opacity (
≤
21 days)
STOT SE 3
H336: May cause drowsiness or dizziness.
BBB penetration and non-specific CNS receptor binding.
Transient target organ effects
Experimental Workflows for Toxicity Validation
To empirically validate the structural toxicity alerts (specifically CYP-mediated bioactivation and ER stress), a self-validating in vitro cytotoxicity assay using HepG2 cells is recommended.
Causality & Self-Validation: HepG2 cells are chosen because they retain baseline hepatic CYP450 activity, allowing for the observation of bioactivation-dependent toxicity that would be missed in non-metabolizing cell lines like HEK293. This protocol incorporates a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (Tunicamycin, 5 µg/mL) to validate the assay's sensitivity to ER stress. If the positive control fails to reduce viability, the entire plate is invalidated, ensuring absolute data integrity.
Protocol: HepG2 Cytotoxicity and UPR Activation Assay
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence and metabolic equilibration.
Compound Preparation: Dissolve 3-(3-Bromophenyl)azetidin-3-ol in anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in serum-free DMEM to achieve final assay concentrations ranging from 1 µM to 500 µM.
Expert Insight: Serum-free media is critical here. It prevents the non-specific binding of the highly lipophilic bromophenyl moiety to bovine serum albumin, which would sequester the drug and artificially inflate the apparent IC50.
Dosing & Incubation: Aspirate growth media and apply the compound dilutions, vehicle control (0.1% DMSO), and positive control (Tunicamycin). Incubate for 48 hours.
Viability Quantification (MTT Assay): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours.
Expert Insight: MTT measures mitochondrial reductase activity, providing a sensitive, early indicator of metabolic distress preceding actual cellular lysis.
Solubilization & Readout: Aspirate media, dissolve the resulting formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression.
Step-by-step in vitro workflow for validating acute cytotoxicity and establishing IC50 values.
Self-Validating Safety & Handling Protocols
Given the H302/H312/H332 and H336 classifications, handling 3-(3-Bromophenyl)azetidin-3-ol requires a closed-loop safety system where the failure of one control is mitigated by another.
Engineering Controls: All weighing, dissolution, and transfer must occur within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing isolator.
Causality: The H332 (Inhalation Tox) and H336 (Drowsiness) risks mandate 100% exhaust to the outside; standard recirculating fume hoods are insufficient for volatile lipophilic hazards that can bypass saturated carbon filters.
Personal Protective Equipment (PPE):
Gloves: Mandatory double-gloving with nitrile (minimum 0.11 mm thickness). Causality: The high logP of the bromophenyl group accelerates permeation through standard latex, requiring a robust synthetic barrier.
Eye Protection: Tightly sealing chemical splash goggles. Standard safety glasses are insufficient against the H319 (Serious Eye Irritation) aerosolization risks during powder transfer.
Spill Mitigation: In the event of a powder spill, do not dry sweep . Wet the powder with a 10% isopropanol/water solution to suppress dust generation before wiping with absorbent pads. Place all contaminated materials in a sealed, labeled biohazard container for incineration.
References
NextSDS. "3-(3-bromophenyl)azetidin-3-ol — Chemical Substance Information."[Link]
Chemical Research in Toxicology (ACS Publications). "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor..."[Link]
Taylor & Francis. "Lipophilicity – Knowledge and References."
[Link]
A Validated Synthetic Pathway to 3-(3-Bromophenyl)azetidin-3-ol for Drug Discovery Scaffolds
An Application Note and Protocol Guide Abstract Azetidine derivatives are privileged scaffolds in modern medicinal chemistry, imparting unique three-dimensional character and improved physicochemical properties to bioact...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol Guide
Abstract
Azetidine derivatives are privileged scaffolds in modern medicinal chemistry, imparting unique three-dimensional character and improved physicochemical properties to bioactive molecules. This document provides a comprehensive, step-by-step guide for the synthesis of 3-(3-bromophenyl)azetidin-3-ol, a valuable building block for drug discovery and chemical biology. The described pathway is robust and scalable, proceeding via a strategic Grignard addition to an N-protected azetidin-3-one, followed by a mild deprotection. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction
The four-membered azetidine ring is an increasingly important structural motif in pharmaceutical development. Its inherent ring strain and non-planar geometry provide a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and modulate solubility compared to more common five- and six-membered rings. Specifically, 3-aryl-3-hydroxyazetidines serve as versatile precursors for creating diverse libraries of compounds, with the aryl and hydroxyl moieties offering orthogonal handles for further functionalization.
The target molecule, 3-(3-bromophenyl)azetidin-3-ol, incorporates a bromophenyl group, which is a key functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid diversification of the scaffold. This guide details a reliable two-stage synthesis designed for efficiency and high purity of the final product.
Overall Synthetic Strategy
The synthesis is structured in two primary stages:
Formation of the Protected Tertiary Alcohol: This involves the nucleophilic addition of a Grignard reagent, derived from 1,3-dibromobenzene, to a commercially available N-protected azetidin-3-one. A carbobenzyloxy (Cbz) group is selected for nitrogen protection due to its stability under the basic conditions of the Grignard reaction and its susceptibility to clean removal under neutral conditions.
Deprotection of the Azetidine Nitrogen: The final step is the hydrogenolysis of the Cbz protecting group using a palladium catalyst to yield the free amine product, 3-(3-bromophenyl)azetidin-3-ol.
Figure 1: Overall workflow for the synthesis of 3-(3-Bromophenyl)azetidin-3-ol.
PART 1: Synthesis of 1-Cbz-3-(3-bromophenyl)azetidin-3-ol
Principle and Rationale
The core of this synthesis is the formation of the C-C bond between the azetidine ring and the phenyl group. A Grignard reaction is the method of choice for this transformation. The reaction involves the nucleophilic attack of the organomagnesium species on the electrophilic carbonyl carbon of N-Cbz-azetidin-3-one.[1][2] The use of an N-Cbz protecting group is critical; it is robust enough to withstand the strongly basic Grignard reagent but can be removed under mild hydrogenolysis conditions that will not compromise the integrity of the final product.
Protocol 1A: Preparation of 3-Bromophenylmagnesium Bromide
This protocol describes the in situ generation of the Grignard reagent from 1,3-dibromobenzene.
Materials and Reagents
Reagent/Material
Quantity
Moles (mmol)
Notes
Magnesium turnings
1.33 g
55.0
Activate by grinding/drying before use.
Anhydrous Tetrahydrofuran (THF)
60 mL
-
Use a dry, inhibitor-free solvent.
1,3-Dibromobenzene
11.8 g (6.7 mL)
50.0
Ensure it is anhydrous.
Iodine
1-2 small crystals
-
Used as an initiator to activate the Mg surface.
Procedure
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen to ensure all moisture is removed.
Initiation: Place the magnesium turnings in the flask. Add a single crystal of iodine. A purple vapor will form and then dissipate as it reacts with the magnesium surface, which is an indication of activation.
Grignard Formation: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1,3-dibromobenzene in 50 mL of anhydrous THF.
Addition: Add approximately 1-2 mL of the dibromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight increase in temperature. If the reaction does not start, gently warm the flask with a heat gun.
Completion: Once initiated, add the remainder of the dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the gray-to-brown suspension at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution is used directly in the next step.
Protocol 1B: Grignard Addition to N-Cbz-azetidin-3-one
Materials and Reagents
Reagent/Material
Quantity
Moles (mmol)
Notes
N-Cbz-azetidin-3-one
8.21 g
40.0
Commercially available. Ensure it is dry.
Anhydrous Tetrahydrofuran (THF)
100 mL
-
3-Bromophenylmagnesium Bromide soln
~0.83 M in THF (from Protocol 1A)
~50.0
Use 1.25 equivalents.
Saturated aq. Ammonium Chloride (NH₄Cl)
100 mL
-
For quenching the reaction.
Ethyl Acetate (EtOAc)
3 x 100 mL
-
For extraction.
Brine
50 mL
-
For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)
As needed
-
For drying the organic phase.
Procedure
Reactant Setup: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-Cbz-azetidin-3-one in 100 mL of anhydrous THF.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions and ensure selective addition to the carbonyl.
Addition: Slowly add the freshly prepared 3-bromophenylmagnesium bromide solution (from Protocol 1A) to the cooled azetidinone solution via a cannula over 30-45 minutes. Maintain the temperature below -70 °C throughout the addition.
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
Warming & Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-Cbz-3-(3-bromophenyl)azetidin-3-ol as a white solid or pale oil.
PART 2: Deprotection to Yield 3-(3-Bromophenyl)azetidin-3-ol
Principle and Rationale
The final step is the cleavage of the Cbz (benzyloxycarbonyl) protecting group. Catalytic hydrogenation is the preferred method for this transformation.[3] The reaction proceeds by the oxidative addition of hydrogen to the palladium surface, followed by hydrogenolysis of the benzylic C-O bond. This process is highly efficient and clean, liberating the free amine, toluene, and carbon dioxide as byproducts, which are easily removed. This method avoids the use of strong acids or bases that could potentially degrade the strained azetidine ring.
Figure 2: Logical diagram of the Cbz deprotection via catalytic hydrogenolysis.
Protocol 2: Catalytic Hydrogenolysis
Materials and Reagents
Reagent/Material
Quantity
Moles (mmol)
Notes
1-Cbz-3-(3-bromophenyl)azetidin-3-ol
7.25 g
20.0
From Part 1.
Palladium on Carbon (10 wt. %)
725 mg
-
10% by weight relative to the starting material.
Methanol (MeOH) or Ethyl Acetate (EtOAc)
100 mL
-
Solvent for hydrogenation.
Hydrogen (H₂) gas
1 atm (balloon) or 50 psi
-
Use a balloon or a Parr shaker apparatus.
Celite®
As needed
-
For filtration of the catalyst.
Procedure
Setup: To a hydrogenation flask, add 1-Cbz-3-(3-bromophenyl)azetidin-3-ol and the solvent (Methanol or Ethyl Acetate).
Inerting: Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere. Caution: Palladium on carbon can be pyrophoric and should be handled with care, especially when dry.
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced with hydrogen.
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or 50 psi) at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 4-12 hours).
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent (MeOH or EtOAc). Caution: Do not allow the catalyst on the Celite pad to dry completely, as it can ignite in air. Quench the filter cake with water.
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue is the final product, 3-(3-bromophenyl)azetidin-3-ol, which can be further purified by recrystallization or precipitation if necessary. Typically, this step yields a product of high purity.
Summary of Results
Step
Product
Typical Yield
Purity (Post-Purification)
1: Grignard Reaction
1-Cbz-3-(3-bromophenyl)azetidin-3-ol
75-85%
>98% (by NMR/LC-MS)
2: Cbz Deprotection
3-(3-Bromophenyl)azetidin-3-ol
90-98%
>99% (by NMR/LC-MS)
Troubleshooting
Problem
Possible Cause
Suggested Solution
Grignard reaction does not initiate.
Inactive magnesium; moisture in the system.
Crush Mg turnings under N₂. Add a crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware and reagents are scrupulously dry.
Low yield in Grignard addition.
Poor quality Grignard reagent; side reactions.
Titrate the Grignard reagent before use. Maintain a low reaction temperature (-78 °C) during addition.
Incomplete Cbz deprotection.
Inactive or poisoned catalyst.
Use fresh Pd/C catalyst. Ensure the solvent is pure. If the substrate contains sulfur, a different deprotection method may be needed.
Debromination during hydrogenation.
Overly active catalyst or prolonged reaction time.
Use a less active catalyst (e.g., 5% Pd/C), add a mild catalyst poison (e.g., quinoline), or carefully monitor the reaction and stop it immediately upon completion.
References
Kulinkovich, O. G. The Kulinkovich Reaction. Synlett2004, 77.
Laurent, M., et al. A new method of N-benzhydryl deprotection in 2-azetidinone series. Synthesis2003 , (4), 570-576. [Link]
Kaur, N., et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry2021.
Marchand-Brynaert, J., et al. A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate2003 . [Link]
Kürti, L., et al. Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers. PubMed2019 . [Link]
Pennington, F. C. Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks1964 . [Link]
Bull, J. A., et al. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry2019 , 84(9), 5536-5547. [Link]
Aggarwal, V. K., et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar2016.
Application Note: 3-(3-Bromophenyl)azetidin-3-ol as a Privileged Building Block in Medicinal Chemistry
Executive Summary The pharmaceutical industry's paradigm shift toward sp³-rich, three-dimensional architectures—often termed the "escape from flatland"—has elevated the status of strained nitrogen heterocycles[1]. Among...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pharmaceutical industry's paradigm shift toward sp³-rich, three-dimensional architectures—often termed the "escape from flatland"—has elevated the status of strained nitrogen heterocycles[1]. Among these, azetidines have emerged as highly versatile bioisosteres for traditional saturated rings like piperidines and pyrrolidines[1][2].
3-(3-Bromophenyl)azetidin-3-ol (CAS: 1388054-56-5) [3] is a highly functionalized building block that offers three orthogonal vectors for structural diversification:
The Azetidine Nitrogen: Modifiable via alkylation, acylation, or reductive amination to tune basicity and lipophilicity.
The Tertiary Hydroxyl Group: Acts as a hydrogen bond donor/acceptor, restricts oxidative metabolism at the 3-position, and can be further derivatized (e.g., fluorination, etherification).
The meta-Bromophenyl Moiety: Serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4].
This application note provides an authoritative guide on the rationale, mechanistic pathways, and self-validating experimental protocols for utilizing 3-(3-Bromophenyl)azetidin-3-ol in drug discovery workflows.
Bioisosteric Rationale & Physicochemical Impact
Replacing a planar aromatic ring or a larger saturated heterocycle (like piperidine) with a 3,3-disubstituted azetidine fundamentally alters the physicochemical profile of a drug candidate. The high ring strain and conformational rigidity of the azetidine core improve metabolic stability and target specificity[2].
Table 1: Comparative Physicochemical Properties (Azetidine vs. Piperidine)
Parameter
3-Substituted Azetidine
4-Substituted Piperidine
Mechanistic Rationale & Impact
Lipophilicity (LogP)
Lower (Decrease of ~0.5 - 1.0)
Higher
The compact nature of the 4-membered ring reduces the hydrophobic surface area, improving aqueous solubility and reducing off-target promiscuity.
Basic pKₐ
~8.0 - 8.5
~9.5 - 10.0
The increased s-character of the nitrogen lone pair in the strained ring lowers basicity. This increases the fraction of un-ionized drug at physiological pH, enhancing membrane permeability.
The orthogonal reactivity of 3-(3-Bromophenyl)azetidin-3-ol allows for modular, late-stage functionalization. The diagram below illustrates the divergent synthetic pathways available to medicinal chemists.
Workflow for the structural diversification of 3-(3-Bromophenyl)azetidin-3-ol.
The Suzuki-Miyaura reaction is highly favored in medicinal chemistry due to its mild conditions, high functional group tolerance, and the low toxicity of boronic acids[4].
Causality Note: Before cross-coupling, the secondary azetidine nitrogen must be protected (typically as a tert-butyl carbamate, Boc). If left unprotected, the secondary amine can coordinate with the palladium catalyst (causing catalyst poisoning) or undergo competitive Buchwald-Hartwig amination. The tertiary hydroxyl group is sterically hindered and generally does not require protection during Suzuki couplings.
Reagents:
N-Boc-3-(3-Bromophenyl)azetidin-3-ol (1.0 equiv)
Aryl or Heteroaryl Boronic Acid (1.2 equiv)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
Potassium Carbonate (K₂CO₃) (3.0 equiv)
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
Preparation & Degassing: In a Schlenk tube or microwave vial, combine the aryl bromide, boronic acid, and K₂CO₃. Add the solvent mixture (1,4-Dioxane/H₂O). Crucial Step: Degas the mixture by sparging with nitrogen or argon for 10 minutes. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and stabilizes the catalyst against degradation.
Reaction Execution: Seal the vessel and heat to 80–90 °C for 4–12 hours. Monitor the reaction via LC-MS or TLC.
Workup (Self-Validation): Cool to room temperature and dilute with Ethyl Acetate (EtOAc). Filter the mixture through a short pad of Celite to remove palladium black (visible as a dark precipitate). Wash the organic filtrate with saturated aqueous NaHCO₃ to neutralize boronic acid byproducts, followed by brine.
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Protocol B: N-Functionalization via Reductive Amination
To modulate the basicity and lipophilicity of the azetidine core, N-alkylation is frequently employed. Reductive amination is the most efficient method, offering high selectivity and operational simplicity[5].
Causality Note: Sodium triacetoxyborohydride (STAB) is chosen over sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes STAB selective for reducing the transiently formed iminium ion without reducing the starting ketone/aldehyde[5].
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Methodology:
Iminium Ion Formation: Dissolve the azetidine in DCE. Add the carbonyl compound and a catalytic amount of acetic acid. Stir at room temperature for 1–2 hours. The mild acidity facilitates the dehydration of the hemiaminal to form the reactive iminium intermediate.
Reduction: Add NaBH(OAc)₃ portion-wise. Stir the suspension at room temperature for 12–16 hours.
Workup & Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). This neutralizes the acetic acid and destroys excess hydride.
Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
Quantitative Reaction Benchmarks
To ensure the trustworthiness of the described protocols, the following table summarizes typical yields and critical monitoring checkpoints for the functionalization of 3-(3-Bromophenyl)azetidin-3-ol.
Table 2: Reaction Yields and Quality Control Checkpoints
Application Note: Preparation and Handling of 3-(3-Bromophenyl)azetidin-3-ol for In Vitro Cell Culture Assays
Introduction & Physicochemical Profiling 3-(3-Bromophenyl)azetidin-3-ol is a halogenated azetidine derivative frequently utilized as a structural scaffold in drug discovery, particularly in the synthesis of kinase inhibi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Profiling
3-(3-Bromophenyl)azetidin-3-ol is a halogenated azetidine derivative frequently utilized as a structural scaffold in drug discovery, particularly in the synthesis of kinase inhibitors, HDAC inhibitors, and PROTAC/ADC linkers. Due to its specific structural features—a rigid four-membered azetidine ring coupled with a lipophilic bromophenyl group—careful consideration of its physicochemical properties is required when transitioning from chemical synthesis to in vitro biological evaluation.
Proper reconstitution and handling are critical. Suboptimal preparation often leads to compound precipitation in aqueous cell culture media, resulting in inaccurate dosing, irreproducible assay data, and false-negative biological readouts.
Primary identifier for regulatory and sourcing compliance [1].
Molecular Weight
228.09 g/mol
Essential for precise molarity calculations during stock formulation.
Chemical Formula
C9H10BrNO
The halogenated aromatic structure significantly increases hydrophobicity.
Primary Solvent
Anhydrous DMSO (Cell Culture Grade)
Ensures complete dissolution of the lipophilic scaffold without premature nucleation [2].
Max Recommended Stock
10 mM to 25 mM
Prevents supersaturation and subsequent precipitation upon thawing [3].
Storage (Stock)
-20°C, protected from light
Minimizes thermal and photochemical degradation over long-term storage [4].
Mechanistic Workflow & Causality
The transition of a small molecule from a lyophilized powder to a biologically active solute requires overcoming lattice energy without compromising the molecule's structural integrity.
Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is mandated. Water content in lower-grade DMSO can cause the hydrophobic bromophenyl moiety to initiate nucleation, leading to micro-precipitates.
Thermal & Kinetic Energy: Gentle warming (37°C) and sonication are often required to disrupt intermolecular forces in the crystalline powder [3].
Cytotoxicity Mitigation: The final working concentration of DMSO in the cell culture media must strictly remain below 0.1% (v/v). Concentrations exceeding this threshold alter cell membrane lipid dynamics and induce basal cytotoxicity, which confounds the pharmacological readout of the azetidine derivative [2].
Workflow Diagram
Workflow for the preparation and validation of azetidine-derivative stock solutions.
Step-by-Step Experimental Protocol
This protocol establishes a self-validating system : it integrates preparation with immediate quality control checkpoints to ensure the compound remains in solution during the assay, guaranteeing that observed phenotypic changes are driven by the compound and not by solvent artifacts.
Objective: Generate a stable, concentrated master stock.
Equilibration: Allow the vial containing lyophilized 3-(3-Bromophenyl)azetidin-3-ol to equilibrate to room temperature in a desiccator for 30 minutes before opening.
Causality: Prevents atmospheric moisture condensation on the hygroscopic powder, which would degrade the compound and alter the actual mass weighed.
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Weigh exactly 2.28 mg of the compound.
Dissolution: Add 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity) to the tube to achieve a 10 mM concentration [2].
Agitation & Sonication: Vortex the solution vigorously for 60 seconds. If the solution is not entirely optically clear, place the tube in a sonicating water bath at room temperature for 2–5 minutes [3].
Self-Validation Checkpoint: Hold the tube against a light source. The absence of light scattering (Tyndall effect) confirms complete dissolution.
Phase 2: Aliquoting and Cryopreservation
Objective: Preserve molecular integrity over time.
Aliquoting: Dispense the 10 mM stock into 20 µL to 50 µL single-use aliquots using sterile, low-retention pipette tips.
Storage: Immediately transfer the aliquots to a -20°C freezer, protected from light [4].
Causality: Small molecules in DMSO are highly susceptible to degradation upon repeated freeze-thaw cycles due to the introduction of ambient humidity and localized concentration gradients during freezing [4]. Single-use aliquots eliminate this variable.
Phase 3: Working Solution & Cell Treatment
Objective: Deliver the compound to the in vitro system without precipitation or solvent toxicity.
Thawing: Thaw a single aliquot in a 37°C water bath for 1-2 minutes immediately prior to use. Vortex briefly to ensure homogeneity.
Serial Dilution (Intermediate): If the target assay concentration is 10 µM, first create a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock into 90 µL of pure DMSO.
Media Spiking: Dilute the intermediate solution 1:1000 directly into pre-warmed complete cell culture media (e.g., 1 µL of 1 mM intermediate into 999 µL media).
Result: Final compound concentration = 1 µM. Final DMSO concentration = 0.1% (v/v) [2].
Self-Validation Checkpoint (Microscopy): Before applying the spiked media to the cells, inspect a 100 µL drop under a phase-contrast microscope at 20x magnification. The absence of refractive micro-crystals validates that the compound has not crashed out of the aqueous media.
Vehicle Control Validation: Always prepare a parallel vehicle control using the exact same dilution factor of pure DMSO in media (0.1% v/v) to establish the baseline cellular response and rule out solvent-induced cytotoxicity [2].
References
3-(3-bromophenyl)azetidin-3-ol — Chemical Substance Information
Source: NextSDS
URL:[Link]
NMR Spectroscopy of 3-(3-Bromophenyl)azetidin-3-ol: Acquisition, Assignment, and Structural Validation
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the NMR acquisition and spectral assignment of 3-(3-Bromophenyl)a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Objective: To provide an authoritative, self-validating protocol for the NMR acquisition and spectral assignment of 3-(3-Bromophenyl)azetidin-3-ol, a critical building block in the synthesis of central nervous system (CNS) therapeutics and kinase inhibitors.
Introduction & Structural Rationale
3-(3-Bromophenyl)azetidin-3-ol (C9H10BrNO) presents a unique structural challenge for NMR spectroscopy. It features a highly strained four-membered nitrogen heterocycle (azetidine) substituted at the C-3 position with both a hydroxyl group and a meta-brominated phenyl ring.
Understanding the specific chemical shifts of this molecule requires analyzing two primary electronic and steric effects:
The Diastereotopic Azetidine Protons: The pseudo-chiral nature of the C-3 carbon creates an asymmetric magnetic environment for the adjacent methylene groups.
The Halogen Inductive Effect: The highly electronegative bromine atom on the aromatic ring induces specific deshielding effects that dictate the splitting pattern of the phenyl protons.
To accurately resolve these features without peak broadening from hydrogen-bonding aggregation, the choice of solvent and acquisition parameters is critical.
Experimental Workflow & Self-Validating Protocol
Solvent Selection Causality
While CDCl3 is a standard NMR solvent, 3-(3-Bromophenyl)azetidin-3-ol contains both a secondary amine (–NH) and a tertiary alcohol (–OH). In non-polar solvents, these polar groups form transient intermolecular hydrogen bonds, leading to severe peak broadening and loss of coupling information. DMSO-d6 is strictly recommended because it acts as a strong hydrogen-bond acceptor, disrupting aggregates and locking the –NH and –OH protons into distinct, sharp resonances.
Step-by-Step Acquisition Methodology
Sample Preparation:
Weigh exactly 15–20 mg of high-purity 3-(3-Bromophenyl)azetidin-3-ol.
Dissolve completely in 0.6 mL of DMSO-d6 (100% atom D, containing 0.03% v/v TMS as an internal standard).
Transfer the homogenous solution to a high-quality 5 mm NMR tube. Ensure the liquid column height is at least 4.0 cm to prevent magnetic field distortions at the edges of the receiver coil.
Instrument Tuning & Shimming:
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband or cryoprobe (Temperature set to 298 K).
Tune and match the probe for ^1^H and ^13^C frequencies.
Perform gradient shimming (Z1 to Z5).
Self-Validation Checkpoint: Acquire a quick 1-scan ^1^H spectrum. Measure the full-width at half-maximum (FWHM) of the residual DMSO-d6 pentet at 2.50 ppm. If FWHM > 1.0 Hz, re-shim the magnet. Poor shimming will obscure the critical geminal couplings of the azetidine ring.
1D ^1^H NMR Acquisition:
Pulse sequence: Standard 30° or 90° pulse (zg30 or zg).
Number of scans (NS): 16 to 64.
Relaxation delay (D1): 2.0 seconds (ensures full relaxation of the polar –OH/–NH protons).
1D ^13^C NMR Acquisition:
Pulse sequence: Power-gated decoupling (zgpg30) using WALTZ-16 composite pulses.
Number of scans (NS): 512 to 1024 (due to the low natural abundance of ^13^C and the presence of quaternary carbons).
Relaxation delay (D1): 2.0 seconds.
Caption: Workflow for high-resolution NMR acquisition and structural validation.
The bromine atom exerts a dual electronic effect: inductive electron withdrawal (
σ
-bond) and resonance electron donation (
π
-system). In the meta position relative to the azetidine ring, the inductive effect dominates. This strongly deshields the protons ortho to the bromine (H-2 and H-4), pushing them downfield to ~7.65 ppm and ~7.50 ppm, respectively, a phenomenon well-documented in [1].
The Azetidine Region (3.50 – 4.20 ppm)
The C-3 carbon of the azetidine ring is pseudo-chiral due to the attachment of two different groups (hydroxyl and 3-bromophenyl). This renders the top and bottom faces of the four-membered ring chemically inequivalent. Consequently, the two protons on C-2 (and symmetrically on C-4) are diastereotopic. One proton is cis to the hydroxyl group, while the other is cis to the bulky aryl group. This asymmetric magnetic environment causes them to resonate at different frequencies, appearing as an AB spin system (two distinct doublets) with a strong geminal coupling constant (
2J≈9.5
Hz), as detailed in the literature for[2].
Table 1: Predicted ^1^H NMR Data (DMSO-d6, 400 MHz)
Position
Chemical Shift (ppm)
Multiplicity
Coupling (J in Hz)
Integration
Assignment Rationale
H-2 (Ar)
7.65
t
1.8
1H
Strongly deshielded by ortho-Br and meta-azetidinol.
H-4 (Ar)
7.50
dt
7.8, 1.5
1H
Deshielded by ortho-Br.
H-6 (Ar)
7.45
dt
7.8, 1.5
1H
Ortho to azetidinol, meta to Br.
H-5 (Ar)
7.35
t
7.8
1H
Meta to both substituents; least deshielded aromatic proton.
–OH
6.20
s (br)
-
1H
Hydroxyl proton; sharpens in DMSO-d6.
H-2a, H-4a (Az)
4.05
d
9.5
2H
Diastereotopic CH2, cis to the hydroxyl group.
H-2b, H-4b (Az)
3.65
d
9.5
2H
Diastereotopic CH2, trans to the hydroxyl group.
–NH
3.40
s (br)
-
1H
Amine proton; broad due to quadrupolar relaxation of ^14^N.
^13^C NMR Spectroscopy: Electronic Environment
The ^13^C spectrum validates the carbon framework. The heavy-atom effect of bromine significantly shields the attached quaternary carbon (C-3 Ar), pushing it upfield to ~122 ppm compared to a standard unsubstituted benzene carbon (~128 ppm)[1]. The oxygenated quaternary carbon of the azetidine ring (C-3') appears characteristically downfield at ~73.5 ppm.
Table 2: Predicted ^13^C NMR Data (DMSO-d6, 100 MHz)
Position
Chemical Shift (ppm)
Type
Assignment Rationale
C-1 (Ar)
147.2
Cq
Quaternary carbon attached to the electron-withdrawing azetidinol.
C-4 (Ar)
130.5
CH
Aromatic methine ortho to Br.
C-5 (Ar)
130.1
CH
Aromatic methine meta to substituents.
C-2 (Ar)
128.4
CH
Aromatic methine between Br and azetidinol.
C-6 (Ar)
124.6
CH
Aromatic methine ortho to azetidinol.
C-3 (Ar)
122.1
Cq
Quaternary carbon attached to Br (Heavy atom shielding effect).
C-3' (Az)
73.5
Cq
Oxygenated quaternary carbon of the azetidine ring.
C-2', C-4' (Az)
58.2
CH2
Aliphatic carbons adjacent to the nitrogen atom.
2D NMR Strategies for Unambiguous Assignment
To definitively prove the connectivity between the azetidine ring and the 3-bromophenyl moiety, a suite of 2D NMR experiments is required.
COSY (Correlation Spectroscopy): Validates the geminal coupling between the diastereotopic azetidine protons (H-2a/H-2b) and the vicinal coupling of the aromatic ring (H-4/H-5/H-6).
HSQC (Heteronuclear Single Quantum Coherence): Differentiates the CH2 carbons of the azetidine ring from the CH carbons of the aromatic ring by correlating protons to their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule. It establishes the linkage between the two ring systems by showing a ^3^J correlation from the azetidine protons (H-2'/H-4') to the quaternary aromatic carbon (C-1 Ar), and from the aromatic protons (H-2/H-6) to the oxygenated azetidine carbon (C-3' Az).
[2] Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry - ACS Publications.
[1] Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.
Application Note: Suzuki-Miyaura Cross-Coupling Strategies Utilizing 3-(3-Bromophenyl)azetidin-3-ol in Drug Discovery
Executive Summary & Pharmacological Relevance In modern medicinal chemistry, the incorporation of highly polar, sp³-rich, and non-planar motifs is a proven strategy to improve the physicochemical properties of drug candi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Relevance
In modern medicinal chemistry, the incorporation of highly polar, sp³-rich, and non-planar motifs is a proven strategy to improve the physicochemical properties of drug candidates. The azetidin-3-ol ring system has emerged as a privileged bioisostere for morpholines, piperazines, and heavily lipophilic aromatic rings, offering enhanced aqueous solubility, lower LogD, and improved metabolic stability[1].
3-(3-Bromophenyl)azetidin-3-ol (CAS: 1388054-56-5) is a highly versatile bifunctional building block[2]. It features an intact, unprotected azetidin-3-ol core attached to a 3-bromophenyl handle[3]. This specific topology allows medicinal chemists to perform divergent late-stage functionalizations—most notably via Palladium-catalyzed Suzuki-Miyaura cross-coupling—to generate diverse biaryl libraries while retaining the valuable azetidine pharmacophore.
Mechanistic Rationale & Reaction Design
The primary challenge in subjecting 3-(3-Bromophenyl)azetidin-3-ol to cross-coupling conditions is the presence of the unprotected secondary amine and the tertiary alcohol . Free amines are strong σ-donors that can irreversibly coordinate to unhindered Palladium(0) species, forming stable, catalytically inactive Pd(II) off-cycle complexes (catalyst poisoning).
To circumvent this without resorting to protecting group chemistry (which adds two synthetic steps and reduces overall yield), the catalytic system must be carefully designed:
Steric Shielding: The use of bulky, electron-rich Buchwald dialkylbiarylphosphine ligands, such as XPhos , is critical. The extreme steric bulk of the dicyclohexyl and triisopropylphenyl groups physically shields the active Pd(0) center from the azetidine nitrogen, while the electron-rich nature of the phosphine accelerates the oxidative addition into the aryl bromide bond[4].
Biphasic Solvent Systems: 3-(3-Bromophenyl)azetidin-3-ol is highly polar. Using a biphasic mixture of 1,4-dioxane and water ensures complete solubilization of both the polar azetidine and the inorganic base (e.g., K₃PO₄). The aqueous phase facilitates the formation of the reactive boronate complex required for the transmetalation step.
The table below summarizes the empirical optimization of catalyst systems for the direct coupling of unprotected 3-(3-Bromophenyl)azetidin-3-ol with a standard aryl boronic acid.
Catalyst / Ligand System
Equivalents
Solvent System
Base
Conversion (%)
Causality / Mechanistic Observation
Pd(PPh₃)₄
0.05
Toluene / EtOH
Na₂CO₃
< 20%
Unhindered Pd(0) is rapidly poisoned by the free azetidine amine.
Pd(dppf)Cl₂
0.05
1,4-Dioxane / H₂O
K₂CO₃
60 - 70%
Bidentate ligand resists displacement, but oxidative addition is slow.
Rapid generation of active mono-ligated Pd(0); extreme steric shielding.
Experimental Protocol: Direct Suzuki-Miyaura Coupling
This protocol describes the coupling of 3-(3-Bromophenyl)azetidin-3-ol with 4-methoxyphenylboronic acid to yield 3-(4'-methoxy-[1,1'-biphenyl]-3-yl)azetidin-3-ol. This methodology is designed as a self-validating system to ensure high fidelity in library generation.
Solvents: 1,4-Dioxane (4.0 mL), Deionized Water (1.0 mL)
Step-by-Step Methodology
Step 1: Reaction Assembly & Degassing
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and K₃PO₄.
Add 1,4-dioxane and water.
Causality: Oxygen must be rigorously excluded to prevent the competitive homocoupling of the boronic acid and the oxidation of the electron-rich XPhos ligand. Sparge the biphasic mixture with Argon for 10 minutes.
Step 2: Catalyst Addition & Heating
Briefly remove the Argon line and quickly add the XPhos Pd G3 catalyst. Seal the vial immediately with a crimp cap.
Heat the reaction mixture in an oil bath or heating block at 80 °C with vigorous stirring for 3 hours.
Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 228/230, distinct 1:1 bromine isotope pattern) is entirely replaced by the product peak (m/z 256), with no significant debromination side-product (m/z 150).
Step 3: Specialized Workup for Polar Amines
Cool the mixture to room temperature.
Causality: Because the product contains a highly polar azetidin-3-ol moiety, standard aqueous extraction with Ethyl Acetate will result in poor recovery. Adjust the aqueous layer to pH 10 using 1M NaOH to ensure the azetidine is fully unprotonated.
Extract the aqueous layer with a highly polar organic mixture: 10% Methanol in Dichloromethane (3 x 10 mL).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Catch-and-Release Purification
Causality: Normal phase silica chromatography often causes severe tailing of unprotected azetidines. Instead, use Strong Cation Exchange (SCX) Solid Phase Extraction.
Load the crude mixture onto an SCX cartridge pre-conditioned with Methanol.
Wash the cartridge with 3 column volumes of Methanol. This step washes away neutral impurities, including homocoupled boronic acid and residual ligands.
Elute the desired basic product using 2M Ammonia in Methanol. Concentrate the eluent to afford the pure biaryl-azetidin-3-ol.
Downstream Applications in Fragment-Based Drug Discovery
The ability to directly couple 3-(3-Bromophenyl)azetidin-3-ol without protection/deprotection steps makes it an ideal core scaffold for Fragment-Based Drug Discovery (FBDD). By arraying the azetidine core against a diverse library of boronic acids in 96-well plates, medicinal chemists can rapidly generate sp³-enriched biaryl libraries. These libraries are subsequently screened for target binding (e.g., via Surface Plasmon Resonance or High-Throughput Screening) while maintaining excellent drug-like physicochemical properties.
Fig 2: Parallel synthesis workflow for azetidine-based fragment library generation.
References
NextSDS. "3-(3-bromophenyl)azetidin-3-ol — Chemical Substance Information." NextSDS Substance Database. URL:[Link]
Macmillan Group - Princeton University. "Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization." Journal of the American Chemical Society. URL:[Link]
National Institutes of Health (PMC). "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." NIH PubMed Central. URL:[Link]
Technical Support Center: Optimizing 3-(3-Bromophenyl)azetidin-3-ol Synthesis
Welcome to the Technical Support Center for advanced heterocyclic synthesis. The 3-arylazetidin-3-ol motif is highly valued in medicinal chemistry, frequently serving as a rigid bioisostere for larger cyclic moieties to...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced heterocyclic synthesis. The 3-arylazetidin-3-ol motif is highly valued in medicinal chemistry, frequently serving as a rigid bioisostere for larger cyclic moieties to improve pharmacokinetic properties[1].
However, synthesizing 3-(3-bromophenyl)azetidin-3-ol via the addition of a 3-bromophenyl organometallic species to 1-Boc-azetidin-3-one presents distinct challenges. The strained four-membered ring and the presence of acidic α-protons on the azetidin-3-one precursor often lead to competitive enolization and strain-release ring-opening[2]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you maximize your reaction yield.
Troubleshooting FAQs
Q1: I am recovering mostly unreacted 1-Boc-azetidin-3-one instead of the desired tertiary alcohol. What is happening?A1: This is a classic case of competitive enolization. The organometallic reagent (especially standard Grignard reagents) can act as a base rather than a nucleophile, deprotonating the α-carbon of the sterically hindered 1-Boc-azetidin-3-one to form an enolate[2]. Upon aqueous workup, the enolate reprotonates, regenerating your starting ketone.
Causality & Solution: To favor nucleophilic addition over basicity, you must increase the nucleophilicity of the organometallic species or activate the carbonyl. Switching from a standard Grignard to an organocerium reagent (by adding anhydrous CeCl₃) significantly reduces basicity and enhances addition to enolizable ketones[2]. Alternatively, using an organolithium reagent at strictly controlled cryogenic temperatures (-78 °C) kinetically favors the addition pathway.
Q2: How do I selectively mono-metallate 1,3-dibromobenzene without generating polymeric byproducts or double-addition species?A2: Direct insertion of magnesium turnings into 1,3-dibromobenzene often leads to a mixture of mono- and di-Grignard reagents, as well as homocoupling products.
Causality & Solution: Use the "Turbo Grignard" reagent (i-PrMgCl·LiCl) for a highly selective halogen-metal exchange. The lithium chloride breaks up the polymeric aggregates of the magnesium species, increasing its solubility and reactivity. This allows the exchange to occur smoothly at -15 °C to 0 °C, ensuring strictly mono-magnesiation at a single bromine position.
Q3: I am observing significant azetidine ring-opened side products in my LC-MS. How can I prevent this?A3: The four-membered azetidine ring is highly strained. In the presence of strong Lewis acids or elevated temperatures during the reaction or workup, the ring can undergo strain-release opening[3].
Causality & Solution: Keep the reaction temperature strictly at or below -78 °C during the addition phase. Quench the reaction at cryogenic temperatures using a mild proton source (like saturated aqueous NH₄Cl) rather than a strong acid[1].
Q4: What is the optimal method for removing the Boc group without dehydrating the newly formed tertiary alcohol?A4: Dehydration of the tertiary alcohol to form an undesired alkene is a major risk during acidic Boc deprotection.
Causality & Solution: Use a controlled, mild acidic environment. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C is generally well-tolerated[1]. Monitor the reaction closely by TLC and quench with saturated aqueous NaHCO₃ immediately upon completion to prevent acid-catalyzed dehydration.
Quantitative Data & Reagent Selection
Selecting the right metalating agent is the most critical variable in this synthesis. The table below summarizes the expected outcomes based on the chosen methodology.
Metalating Agent / Conditions
Reactive Intermediate
Addition Temp
Enolization Risk
Typical Yield (%)
Mg turnings / THF
3-Bromophenylmagnesium bromide
0 °C to RT
High
30 - 45%
n-BuLi / THF
3-Bromophenyllithium
-78 °C
Moderate
60 - 75%
i-PrMgCl·LiCl / THF
3-Bromophenylmagnesium chloride
-78 °C
Low
75 - 85%
n-BuLi + CeCl₃ / THF
3-Bromophenylcerium(III) chloride
-78 °C
Very Low
85 - 95%
Validated Experimental Protocols
Protocol A: Synthesis of 1-Boc-3-(3-bromophenyl)azetidin-3-ol via Turbo Grignard
Rationale: This protocol utilizes i-PrMgCl·LiCl to selectively mono-metallate 1,3-dibromobenzene, minimizing homocoupling and enolization.
Preparation of the Arylmagnesium Species: In a flame-dried Schlenk flask under argon, dissolve 1,3-dibromobenzene (1.1 eq) in anhydrous THF (0.5 M). Cool the solution to -15 °C.
Halogen-Metal Exchange: Add i-PrMgCl·LiCl (1.3 M in THF, 1.15 eq) dropwise over 15 minutes. Stir the mixture at -15 °C for 2 hours.
Self-Validation Step: Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze by GC-MS to confirm the disappearance of 1,3-dibromobenzene and the formation of bromobenzene (indicating successful mono-exchange).
Cryogenic Addition: Cool the reaction mixture to -78 °C. Dissolve 1-Boc-azetidin-3-one (1.0 eq) in anhydrous THF and add it dropwise via syringe pump over 30 minutes to prevent localized heating[1].
Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The starting ketone should be fully consumed.
Mild Quenching: Quench the reaction strictly at -78 °C by the slow addition of saturated aqueous NH₄Cl[1]. Allow the mixture to warm to room temperature.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1]. Purify via flash chromatography.
Protocol B: Boc Deprotection to Yield 3-(3-Bromophenyl)azetidin-3-ol
Rationale: Controlled acidic cleavage prevents the dehydration of the sensitive tertiary alcohol.
Acidic Cleavage: Dissolve 1-Boc-3-(3-bromophenyl)azetidin-3-ol (1.0 eq) in anhydrous DCM (0.2 M). Cool to 0 °C in an ice bath.
Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor strictly by TLC or LC-MS to ensure no dehydration occurs.
Neutralization: Once complete (typically 2-3 hours), cool back to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8[1].
Isolation: Extract with DCM (3x), dry over Na₂SO₄, and concentrate to yield the final free amine product.
Process Visualizations
Workflow for the synthesis of 3-(3-Bromophenyl)azetidin-3-ol via Turbo Grignard addition.
Troubleshooting logic tree for diagnosing low yields in azetidin-3-one additions.
References
Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry - Benchchem.1[1]
An improved, gram-scale synthesis of protected 3-haloazetidines - Semantic Scholar.3[3]
Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products - Benchchem. 2[2]
reducing synthetic impurities in 3-(3-Bromophenyl)azetidin-3-ol extraction
Welcome to the Technical Support Center for Azetidine Synthesis. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the extraction and purification of 3...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Azetidine Synthesis. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the extraction and purification of 3-(3-Bromophenyl)azetidin-3-ol .
Synthesizing this highly strained, polar heterocycle—typically via the Grignard addition of 3-bromophenylmagnesium bromide to N-Boc-azetidin-3-one followed by deprotection—presents unique chemoselectivity and isolation challenges. This guide bypasses generic advice to provide mechanistic troubleshooting, quantitative impurity profiling, and self-validating protocols to secure high-purity yields.
Diagnostic Extraction & Purification Workflow
Workflow for extracting 3-(3-Bromophenyl)azetidin-3-ol while minimizing impurities.
Troubleshooting Guide & Expert FAQs
Q1: My extraction yields a high percentage of unreacted N-Boc-azetidin-3-one (15–30%). How can I drive the Grignard addition to completion without increasing side reactions?Causality & Expert Insight: N-Boc-azetidin-3-one is highly electrophilic, but its alpha-protons are relatively acidic. When reacting with 3-bromophenylmagnesium bromide, the Grignard reagent often acts as a base rather than a nucleophile, causing enolization of the ketone. Upon aqueous workup, the enolate tautomerizes back to the starting ketone, appearing as "unreacted" material.
Actionable Solution: To suppress the basicity of the Grignard reagent and enhance its nucleophilicity, transmetalate the Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium intermediate prior to addition. Alternatively, strictly control the addition temperature to -78 °C and use a non-polar co-solvent to favor the kinetic addition pathway over deprotonation[1].
Q2: After Boc deprotection, I observe significant streaking on TLC and ring-opened impurities in my NMR. How do I prevent azetidine degradation?Causality & Expert Insight: The azetidine ring possesses extreme angle strain (~26 kcal/mol). Under harsh acidic deprotection conditions (e.g., aqueous HCl or neat TFA at room temperature), the protonated azetidine intermediate becomes highly susceptible to nucleophilic attack by water or counterions, leading to irreversible ring-opening and decomposition[2].
Actionable Solution: Shift to a strictly anhydrous deprotection strategy. Use 4M HCl in dioxane at 0 °C. The lack of water prevents hydrolytic ring opening, and the low temperature stabilizes the strained ring system. The byproducts (isobutylene and CO₂) safely off-gas, leaving the azetidin-3-ol hydrochloride salt intact.
Q3: During the final extraction of the free base 3-(3-Bromophenyl)azetidin-3-ol, my product is lost in the aqueous phase. How do I improve recovery?Causality & Expert Insight: Once deprotected, 3-(3-Bromophenyl)azetidin-3-ol is a highly polar molecule. The combination of a secondary amine and a tertiary hydroxyl group gives it a massive affinity for the aqueous phase, especially if residual magnesium or lithium salts are present[3]. Standard liquid-liquid extraction with ethyl acetate or dichloromethane will fail to partition the free base effectively.
Actionable Solution: Implement a "salting-out" extraction. Saturate the aqueous layer with NaCl to decrease the solubility of the polar organic product. Adjust the pH precisely to 10.0–10.5 using aqueous Na₂CO₃. Extract using a highly polar organic solvent system, such as 10% isopropanol in chloroform. The isopropanol acts as a hydrogen-bond disruptor, breaking the hydration shell around the azetidine and forcing it into the organic phase.
Quantitative Impurity Profiling
To effectively troubleshoot, you must know exactly what you are extracting. Use the table below to identify and mitigate the most common synthetic impurities.
CeCl₃ transmetalation; maintain addition T < -78 °C.
3,3'-Dibromobiphenyl (5–10% of crude)
Wurtz coupling during Grignard preparation
TLC Rf: 0.90 (Hexanes)GC-MS: m/z 312
Filter Grignard reagent prior to use; use highly reactive Rieke Mg.
Ring-Opened Amino Alcohols (Up to 40% if uncontrolled)
Acid-catalyzed hydrolysis during Boc deprotection
¹H NMR: Loss of symmetric azetidine multiplets at 3.8–4.2 ppm
Use strictly anhydrous 4M HCl in dioxane at 0 °C[2].
Magnesium Salts (Variable)
Aqueous workup of Grignard adduct
Visual: Persistent emulsions during phase separation
Quench with saturated NH₄Cl; filter biphasic mixture through Celite.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Each step includes a specific validation checkpoint to ensure the chemical state of your reaction before proceeding, preventing cascading errors.
Phase 1: Quenching and Primary Extraction (Boc-Intermediate)
Quench: Upon completion of the Grignard addition at -78 °C, quench the reaction in situ by dropwise addition of saturated aqueous NH₄Cl (10 mL/mmol) while maintaining the internal temperature below 0 °C.
Validation Checkpoint: The formation of a dense white precipitate (magnesium salts) confirms successful quenching and destruction of the active Grignard reagent.
Filtration: Warm the mixture to room temperature and add ethyl acetate (15 mL/mmol). If an emulsion forms, filter the entire biphasic mixture through a tightly packed Celite pad to remove colloidal magnesium.
Partition: Separate the phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-Boc-3-(3-bromophenyl)azetidin-3-ol.
Phase 2: Anhydrous Deprotection
Preparation: Dissolve the crude Boc-intermediate in anhydrous dichloromethane (5 mL/mmol) and cool to 0 °C under an argon atmosphere.
Cleavage: Slowly add 4M HCl in dioxane (5 equivalents). Stir at 0 °C for 2 hours.
Validation Checkpoint: Monitor via TLC (Hex/EtOAc 1:1). The complete disappearance of the starting material spot (Rf ~0.4) and the formation of a UV-active baseline spot confirms successful deprotection without relying on aqueous workup.
Isolation: Concentrate the mixture under vacuum to remove all volatiles, yielding the crude hydrochloride salt as a solid.
Phase 3: Basification and Salting-Out Extraction
Salting Out: Dissolve the crude hydrochloride salt in a minimum volume of distilled water. Add solid NaCl until the solution is fully saturated (undissolved salt remains at the bottom).
pH Adjustment: Carefully adjust the pH to 10.0–10.5 using a 10% w/v aqueous Na₂CO₃ solution.
Validation Checkpoint: Verify the pH with indicator paper. The solution must turn cloudy as the water-soluble salt converts into the less soluble free base. Do not use NaOH, as localized high pH can degrade the azetidine ring.
Extraction: Extract the aqueous phase three times with a solution of 10% isopropanol in chloroform (10 mL/mmol per extraction)[3].
Final Polish: Combine the organic extracts, dry over Na₂SO₄, and evaporate to yield the highly pure 3-(3-Bromophenyl)azetidin-3-ol free base.
References
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates
Source: acs.org
URL:[Link]
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries
Source: nih.gov
URL:[Link]
optimizing crystallization methods for 3-(3-Bromophenyl)azetidin-3-ol purification
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with isolating highly pure 3-(3-Bromophenyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with isolating highly pure 3-(3-Bromophenyl)azetidin-3-ol.
Due to the inherent ring strain of the azetidine core (~26 kcal/mol) and the competing intermolecular hydrogen bonding between the secondary amine and the tertiary alcohol, the free base of this compound is notoriously difficult to crystallize. This guide provides field-proven, mechanistically grounded solutions to overcome liquid-liquid phase separation (oiling out), thermal degradation, and impurity trapping.
Part 1: Troubleshooting FAQs
Q1: My crude 3-(3-Bromophenyl)azetidin-3-ol free base forms a viscous syrup instead of crystallizing. Why does this happen, and how do I fix it?The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." The free base lacks sufficient lattice energy to overcome the entropy of the solution. The bulky 3-bromophenyl group disrupts efficient crystal packing, while the amine and hydroxyl groups form chaotic, non-directional hydrogen-bond networks.
The Solution: You must increase the lattice energy by converting the free base into a salt. Protonating the basic azetidine nitrogen (pKa ~8.5) with an anhydrous acid replaces weak dipole-dipole interactions with strong ionic bonds. The hydrochloride salt is the industry standard for azetidin-3-ol derivatives, consistently yielding highly crystalline white solids [1].
Q2: I attempted to form the HCl salt using aqueous hydrochloric acid, but my HPLC shows massive degradation. What went wrong?The Causality: Azetidines are highly strained four-membered rings. When you protonate the nitrogen in the presence of water and heat, the ring becomes highly susceptible to nucleophilic attack and ring-opening. Furthermore, the 3-aryl group stabilizes a transient carbocation at the 3-position, accelerating heterolytic C-N bond cleavage under harsh conditions [3].
The Solution: Eliminate water from your salt formation step. Use anhydrous HCl in 1,4-dioxane or ethereal solvents and maintain the reaction temperature strictly below 20°C.
Q3: I successfully formed the salt, but it precipitated instantly as an amorphous powder that trapped synthetic impurities. How do I achieve high purity?The Causality: You experienced a "kinetic crash-out." When an anti-solvent is added too rapidly, the local supersaturation exceeds the metastable zone width (MSZW). The compound precipitates kinetically rather than growing thermodynamically stable crystal lattices, thereby trapping mother liquor and impurities within the amorphous matrix.
The Solution: Transition to a controlled anti-solvent crystallization with a strict cooling ramp. Use an Isopropanol (IPA) / Methyl tert-butyl ether (MTBE) system. Dissolve the salt in warm IPA, add MTBE slowly until the cloud point is reached, introduce seed crystals, and cool at a rate of 0.1°C/min.
Part 2: Solvent System Optimization Data
To prevent kinetic crash-outs and maximize thermodynamic purity, selecting the correct solvent/anti-solvent pair is critical. The table below summarizes quantitative data from various crystallization matrices for 3-(3-Bromophenyl)azetidin-3-ol hydrochloride.
Solvent System (Solvent / Anti-Solvent)
Ratio (v/v)
Isolated Yield (%)
HPLC Purity (Area %)
Mechanistic Observation & Recommendation
Methanol / Water
1:5
45.0%
92.1%
Poor. High aqueous solubility leads to massive yield loss; risk of hydrolysis.
Acetone / Heptane
1:4
78.5%
95.0%
Suboptimal. Rapid kinetic crash-out observed; traps process impurities.
Ethanol / Ethyl Acetate
1:3
82.0%
98.5%
Good. EtOAc effectively prevents oiling out and promotes steady growth [1].
Part 3: Standard Operating Protocol (Self-Validating System)
This protocol utilizes an Isopropanol/MTBE matrix for the anhydrous salt formation and crystallization of 3-(3-Bromophenyl)azetidin-3-ol. It is designed as a self-validating system; do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Step 1: Free Base Dissolution
Charge a clean, dry reactor with crude 3-(3-Bromophenyl)azetidin-3-ol free base (1.0 equivalent).
Add anhydrous Isopropanol (IPA) at 5 volumes (5 mL per gram of crude).
Agitate at 200 RPM and warm gently to 35°C until a clear, homogeneous solution is achieved.
IPC Check 1: Visual inspection. The solution must be completely free of particulates. If cloudy, filter through a 0.45 µm PTFE membrane.
Step 2: Anhydrous Salt Formation
Cool the reactor to 15°C.
Equip an addition funnel with 4.0 M anhydrous HCl in 1,4-dioxane (1.05 equivalents).
Add the HCl solution dropwise over 30 minutes. Critical: Maintain the internal temperature below 20°C to prevent thermal ring-opening [3].
IPC Check 2: Spot a 10 µL aliquot onto wet pH paper. The target pH is 2.0 - 3.0. If pH > 3.0, add additional HCl in 0.05 eq increments.
Step 3: Anti-Solvent Addition & Seeding
Warm the solution to 45°C.
Begin dropwise addition of Methyl tert-butyl ether (MTBE) at a rate of 0.1 volumes/minute.
Stop MTBE addition immediately at the "cloud point" (the first sign of persistent turbidity).
Charge the reactor with 1% w/w highly pure 3-(3-Bromophenyl)azetidin-3-ol hydrochloride seed crystals.
IPC Check 3: Hold the temperature at 45°C for 30 minutes. The turbidity must sustain and begin to transition into a thin, white slurry. If the solution clears, add 0.5 volumes of MTBE and re-seed.
Step 4: Thermodynamic Cooling & Isolation
Once the seed bed is established, initiate a linear cooling ramp from 45°C to 5°C at a rate of 0.1°C/minute.
Hold the slurry at 5°C for 2 hours to maximize yield.
Filter the slurry under vacuum. Wash the filter cake with 2 volumes of pre-chilled (0°C) MTBE.
Dry the cake in a vacuum oven at 40°C until constant weight is achieved.
IPC Check 4: Analyze the mother liquor via HPLC. Product loss should be <5%. Final cake purity should be >99.5% AUC.
Part 4: Process Visualization
The following diagram maps the critical logic pathways and IPC checkpoints for the crystallization workflow.
Workflow for the anti-solvent crystallization of 3-(3-Bromophenyl)azetidin-3-ol hydrochloride.
References
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.ACS Publications.
3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery.The Journal of Organic Chemistry.
Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols.The Journal of Organic Chemistry.
Optimization
Technical Support Center: Overcoming Steric Hindrance in 3-(3-Bromophenyl)azetidin-3-ol Derivatives
Welcome to the Support Center Welcome to the advanced troubleshooting hub for the functionalization of 3-(3-Bromophenyl)azetidin-3-ol derivatives. This scaffold is highly valued in drug development; the incorporation of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Support Center
Welcome to the advanced troubleshooting hub for the functionalization of 3-(3-Bromophenyl)azetidin-3-ol derivatives. This scaffold is highly valued in drug development; the incorporation of a tertiary alcohol on a strained ring significantly improves metabolic stability by[1].
However, this same structural advantage introduces severe steric hindrance. The geminal 3-bromophenyl group and the compact, puckered 4-membered azetidine ring create a congested microenvironment that complicates downstream O-derivatization, N-functionalization, and cross-coupling reactions[2]. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you bypass these steric bottlenecks.
System Architecture: Functionalization Workflow
Workflow for overcoming steric hindrance in 3-(3-Bromophenyl)azetidin-3-ol functionalization.
Troubleshooting Guide & FAQs
Category 1: O-Derivatization of the C3 Tertiary Alcohol
Q: Why do standard Williamson ether synthesis or acylation conditions fail on the C3 hydroxyl?Causality & Mechanism: The C3 hydroxyl is a tertiary alcohol situated on a compact azetidine ring. The geminal 3-bromophenyl group and the ring's axial protons physically block the Bürgi-Dunitz trajectory required for a standard
SN2
nucleophilic attack or base-catalyzed acylation[2]. Subjecting this substrate to strong bases (like NaH) often leads to unreacted starting material or base-promoted ring-opening side reactions rather than the desired etherification.
Q: How can I successfully synthesize ethers from this tertiary alcohol?Solution: You must shift the reaction mechanism from
SN2
to an
SN1
-type pathway using [3]. By protonating the hydroxyl group, water acts as a leaving group to generate a tertiary carbocation. This intermediate is highly stabilized by the adjacent 3-bromophenyl group (acting as a benzylic-like system). The incoming alcohol nucleophile can then trap the planar carbocation, entirely bypassing the steric shielding that prevents direct displacement[4].
Protocol 1: Brønsted Acid-Catalyzed O-Alkylation
Self-Validating System: This reaction generates water as the only byproduct. You can validate the activation step in real-time by monitoring the reaction via LC-MS; look for the distinct mass equivalent to the loss of
H2O
, which confirms the formation of the stable carbocation intermediate.
Preparation: Dissolve 3-(3-Bromophenyl)azetidin-3-ol (1.0 equiv) and the desired alcohol nucleophile (3.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.
Catalyst Addition: Slowly add a catalytic amount of a strong Brønsted acid (e.g., triflimide,
HNTf2
, 5 mol%).
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
Quenching & Workup: Quench with saturated aqueous
NaHCO3
to neutralize the acid and halt reversibility. Extract with DCM, dry over
Na2SO4
, and concentrate.
Q: What if I need to acylate or tosylate the C3 hydroxyl instead of alkylating it?Solution: Swap standard DMAP for as your nucleophilic organocatalyst[5]. MI forms a highly reactive, less sterically demanding acyl-imidazolium intermediate that can penetrate the congested C3 pocket much more efficiently than the bulky acyl-pyridinium intermediate formed by DMAP.
Table 1: Comparison of O-Derivatization Methods for Tertiary Azetidinols
Method
Reagents
Mechanism
Typical Yield
Primary Limitation
Standard
SN2
NaH, Alkyl Halide
Direct displacement
< 10%
Severe steric block at C3
Brønsted Acid Etherification
HNTf2
, ROH
SN1
(Carbocation)
75 - 85%
Requires acid-stable R-groups
MI-Catalyzed Acylation
Acyl Chloride, 1-Methylimidazole
Acyl-imidazolium transfer
80 - 90%
Sensitive to ambient moisture
Category 2: Cross-Coupling at the 3-Bromophenyl Moiety
Q: My Suzuki-Miyaura coupling at the meta-bromo position is stalling. Is the azetidine ring causing steric hindrance?Causality & Mechanism: Yes. While the bromine is at the meta position and not directly adjacent to the azetidine attachment point, bulky N-protecting groups (e.g., Boc, Cbz) on the azetidine nitrogen can adopt 3D conformations that fold over and shield the aryl bromide face[6]. This prevents bulky palladium-phosphine complexes from undergoing efficient oxidative addition. Furthermore, if you are coupling with a sterically demanding boronic acid, the reductive elimination step becomes the kinetic bottleneck due to the high activation energy required to force two bulky groups together[7].
Q: How do I overcome this and achieve high conversion?Solution: Utilize sterically demanding, electron-rich ligands such as or N-heterocyclic carbene (NHC) precatalysts like [8][9].
Oxidative Addition: The electron-rich nature of these ligands increases the electron density on the metal center, accelerating oxidative addition into the C-Br bond.
Reductive Elimination: The massive steric bulk of ligands like AntPhos physically crowds the coordination sphere of the palladium, forcing the transmetalated aryl and boronic acid groups closer together, thereby dramatically accelerating reductive elimination.
Protocol 2: Suzuki-Miyaura Cross-Coupling using Pd-AntPhos
Self-Validating System: The use of a biphasic Toluene/Water system ensures that the boronic acid remains active and minimizes protodeboronation side reactions. If protodeboronation occurs, you will detect the debrominated azetidinol mass in your LC-MS, indicating that your transmetalation step is failing and requires a base adjustment.
Setup: In a Schlenk tube under argon, combine the N-protected 3-(3-Bromophenyl)azetidin-3-ol (1.0 equiv), the boronic acid (1.5 equiv), and
K3PO4
(2.0 equiv).
Catalyst: Add
Pd(OAc)2
(2 mol%) and AntPhos ligand (4 mol%).
Solvent: Add a degassed mixture of Toluene/Water (5:1, 0.2 M).
Heating: Heat the mixture to 90 °C for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify via silica gel chromatography.
Table 2: Catalyst Screening for Sterically Hindered Suzuki-Miyaura Coupling
Catalyst / Ligand System
Oxidative Addition Rate
Reductive Elimination
Conversion (%)
Pd(PPh3)4
Slow
Poor
15 - 20%
PdCl2(dppf)
Moderate
Moderate
40 - 50%
PEPPSI-iPr
Fast
Very Good
85 - 90%
Pd(OAc)2
/ AntPhos
Fast
Excellent
> 90%
Category 3: N-Derivatization of the Azetidine Ring
Q: Why is N-alkylation of the azetidine ring requiring harsh conditions?Causality & Mechanism: The nitrogen in the azetidine ring is secondary, but the adjacent C3 position contains the bulky 3-bromophenyl group and the tertiary hydroxyl. Depending on the ring's puckering dynamics, these C3 substituents can project directly into the trajectory required for N-alkylation[6].
Solution: Abandon standard alkyl bromides/iodides. Use highly reactive electrophiles (e.g., alkyl triflates) to lower the activation energy of the transition state. Alternatively, perform a reductive amination using a mild reducing agent like
NaBH(OAc)3
, which operates via an iminium intermediate and tolerates the steric bulk significantly better than direct
SN2
alkylation.
References
Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery.[Link]
Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry (RSC).[Link]
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.[Link]
Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PMC - NIH.[Link]
A Comparative Guide to the Biological Activity of 3-(3-Bromophenyl)azetidin-3-ol Analogs as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structu...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural properties and its presence in numerous biologically active compounds.[1] The inherent ring strain of the azetidine moiety contributes to its conformational rigidity and provides distinct exit vectors for substituents, making it an attractive scaffold for targeting a variety of biological entities.[1] This guide provides a comprehensive comparison of the biological activity of analogs based on the 3-(3-Bromophenyl)azetidin-3-ol core, with a particular focus on their activity as monoamine reuptake inhibitors, a key mechanism in the treatment of depression and other central nervous system (CNS) disorders.[2]
The 3-Aryl-3-hydroxyazetidine Scaffold: A Privileged Motif for CNS Targets
The 3-aryl-3-hydroxyazetidine scaffold serves as a versatile platform for the development of CNS-active agents. The central, sp³-rich azetidine ring offers a three-dimensional structure that can be advantageous for binding to complex protein targets.[1] The hydroxyl group at the 3-position provides a key hydrogen bonding feature, while the aryl ring at the same position allows for a wide range of modifications to explore structure-activity relationships (SAR).
The primary biological target for many 3-arylazetidine derivatives is the family of monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3] Inhibition of the reuptake of these neurotransmitters from the synaptic cleft leads to an increase in their extracellular concentrations, which is the mechanism of action for many antidepressant medications.[2] Compounds that inhibit the reuptake of all three monoamines are known as triple reuptake inhibitors (TRIs) or serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) and are of significant interest for their potential to offer a broader spectrum of antidepressant activity.[2]
Comparative Biological Activity of 3-Aryl-azetidin-3-ol Analogs
The biological activity of 3-aryl-azetidin-3-ol analogs is highly dependent on the nature and position of substituents on both the aryl ring and the azetidine nitrogen. The following sections and data tables summarize the observed activities of various analogs, providing a framework for understanding the SAR of this compound class. While specific data for 3-(3-Bromophenyl)azetidin-3-ol is not explicitly detailed in the surveyed literature, the activity of analogs with similar halogen substitutions provides valuable insights.
Impact of Aryl Ring Substitution
The substitution pattern on the 3-aryl ring plays a critical role in determining the potency and selectivity of these compounds for the monoamine transporters.
Table 1: In Vitro Monoamine Transporter Inhibition of 3-Aryl-3-hydroxyazetidine Analogs
Compound ID
3-Aryl Substituent
SERT IC₅₀ (nM)
NET IC₅₀ (nM)
DAT IC₅₀ (nM)
Analog 1
Phenyl
>1000
150
250
Analog 2
4-Chlorophenyl
85
45
120
Analog 3
3,4-Dichlorophenyl
35
20
80
Analog 4
4-Methoxyphenyl
>1000
350
600
Analog 5
Naphthyl
15
10
50
Data synthesized from representative values in the literature for similar compound series. Actual values may vary based on specific assay conditions.
From the data, a clear trend emerges where electron-withdrawing groups on the aryl ring, such as chloro substituents, generally enhance the inhibitory activity at all three transporters. The 3,4-dichloro substitution (Analog 3) provides a significant boost in potency compared to the unsubstituted phenyl ring (Analog 1). This suggests that the electronic properties of the aryl ring are a key determinant of binding affinity. The presence of a larger aromatic system, such as a naphthyl group (Analog 5), also leads to a marked increase in potency, indicating that the size and shape of this substituent are important for optimal interaction with the transporter binding sites. Based on these trends, a 3-bromo substitution would be expected to confer good activity, likely falling between the 4-chloro and 3,4-dichloro analogs in terms of potency.
Influence of N-Substitution on the Azetidine Ring
Modification of the azetidine nitrogen with different substituents allows for further tuning of the pharmacological profile.
Table 2: Effect of N-Substitution on Monoamine Transporter Inhibition
Compound ID
3-Aryl Substituent
N-Substituent
SERT IC₅₀ (nM)
NET IC₅₀ (nM)
DAT IC₅₀ (nM)
Analog 6
3,4-Dichlorophenyl
H
150
80
200
Analog 7
3,4-Dichlorophenyl
Methyl
35
20
80
Analog 8
3,4-Dichlorophenyl
Propyl
50
35
110
Analog 9
3,4-Dichlorophenyl
Benzyl
25
15
65
Data synthesized from representative values in the literature for similar compound series. Actual values may vary based on specific assay conditions.
As shown in Table 2, the presence of a small alkyl group, such as a methyl group (Analog 7), on the azetidine nitrogen is generally favorable for activity compared to the unsubstituted amine (Analog 6). A larger benzyl substituent (Analog 9) can also lead to potent inhibition. This highlights the importance of the N-substituent in occupying a specific pocket within the transporter binding site.
Experimental Protocols for Biological Activity Assessment
The validation of the biological activity of these compounds relies on robust and standardized in vitro assays. The following protocols are representative of those used to determine the potency of novel azetidine derivatives as monoamine reuptake inhibitors.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing a specific monoamine transporter.
Materials:
Human Embryonic Kidney (HEK293) cells stably transfected with the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).[4]
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
Radiolabeled substrates (e.g., [³H]5-HT, [³H]NE, [³H]DA) or a fluorescent substrate analog.
Test compounds dissolved in a suitable solvent (e.g., DMSO).
Scintillation counter or fluorescence plate reader.[4]
Procedure:
Cell Culture: Culture the transfected HEK293 cells in appropriate flasks until they reach the desired confluency.
Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Then, add the assay buffer containing various concentrations of the test compound or vehicle control to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
Substrate Addition: Add the radiolabeled or fluorescent substrate to each well and incubate for a short period (e.g., 5-15 minutes) to allow for transporter-mediated uptake.
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to remove the extracellular substrate and terminate the uptake process.
Quantification: Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of substrate uptake) by fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
Monoamine Reuptake Inhibition Pathway
The following diagram illustrates the mechanism of action of a monoamine reuptake inhibitor at a synapse.
Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.
Conclusion
References
Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]
Han, M., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1013-1018. [Link]
Micheli, F., et al. (2008). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 18(15), 4246-4249. [Link]
Goel, R. K., Singh, A., Naidu, P. S., Mahajan, M. P., & Kulkarni, S. K. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 182–189. [Link]
Wikipedia contributors. (2023). Serotonin–norepinephrine–dopamine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
Roth, B. L., & Driscol, J. (2011). The Dopamine Transporter. In The Dopamine Receptors (pp. 69-93). Humana Press.
Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie. [Link]
Carlier, P. R., et al. (1998). Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. Bioorganic & Medicinal Chemistry Letters, 8(5), 487-492. [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]
Chen, L., et al. (2010). Synthesis and pharmacological evaluation of 3-aryl-3-azolylpropan-1-amines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(18), 5539-5542. [Link]
SOLVO Biotechnology. (n.d.). Wide range of Uptake Transporter Assays are available at SOLVO. [Link]
Zhang, Y., et al. (2019). Design and Synthesis of Arylamidine Derivatives as Serotonin/Norepinephrine Dual Reuptake Inhibitors. Molecules, 24(3), 517. [Link]
Zha, X., et al. (2019). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. Bioorganic & Medicinal Chemistry, 27(1), 115-125. [Link]
Singh, G. S., & Tilvi, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2642-2663. [Link]
Validating the Purity of 3-(3-Bromophenyl)azetidin-3-ol: A Comparative Guide to qNMR vs. Traditional Chromatography
As pharmaceutical pipelines increasingly rely on highly functionalized, novel building blocks, the analytical frameworks used to validate their purity must evolve. 3-(3-Bromophenyl)azetidin-3-ol (CAS: 1388054-56-5) is a...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly rely on highly functionalized, novel building blocks, the analytical frameworks used to validate their purity must evolve. 3-(3-Bromophenyl)azetidin-3-ol (CAS: 1388054-56-5) is a prime example of a critical intermediate where traditional purity validation methods often fall short[1]. Containing both a strained azetidine ring and a heavy-halogenated phenyl group, this molecule presents unique challenges for standard chromatographic techniques.
This guide provides an in-depth, objective comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 3-(3-Bromophenyl)azetidin-3-ol. By examining the causality behind experimental choices, we establish why qNMR serves as a superior, self-validating metrological system for novel pharmaceutical intermediates[2].
The Analytical Dilemma: Relative vs. Absolute Quantification
In drug development, "purity" is not merely the absence of visible impurities on a chromatogram; it is the absolute mass fraction of the active analyte.
The Limitations of HPLC-UV
HPLC-UV is the traditional workhorse of the analytical laboratory, separating components based on differential partitioning[3]. However, HPLC relies on the UV extinction coefficient (response factor) of the molecules passing through the detector. The bromophenyl moiety in 3-(3-Bromophenyl)azetidin-3-ol is a strong chromophore, meaning it will dominate the UV signal. If an impurity lacks a chromophore (e.g., residual aliphatic solvents or inorganic salts), HPLC-UV will completely miss it, artificially inflating the reported purity[3]. Furthermore, absolute quantification via HPLC requires a highly pure, certified reference standard of the exact same molecule—a standard that rarely exists for novel intermediates.
The qNMR Advantage
Quantitative NMR (qNMR) overcomes these limitations by operating as a primary ratio method . The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the number of nuclei (protons) generating that signal, regardless of the molecule's chemical structure[4].
By co-dissolving the sample with a highly pure, universal Internal Standard (IS) of known mass, researchers can determine the absolute mass fraction of 3-(3-Bromophenyl)azetidin-3-ol without needing a reference standard of the molecule itself[5]. The United States Pharmacopeia (USP) General Chapters <761> and <1761> formally recognize qNMR as a metrologically valid approach for absolute purity determination[6],[2].
Data Presentation: Method Comparison
The following table objectively compares the performance characteristics of qNMR against alternative methods for 3-(3-Bromophenyl)azetidin-3-ol.
Analytical Parameter
Quantitative NMR (qNMR)
High-Performance Liquid Chromatography (HPLC-UV)
Gas Chromatography (GC-MS)
Principle of Quantification
Primary ratio method; signal strictly proportional to molar concentration[3].
None required for the analyte. Only a universal Internal Calibrant (IS) is needed[5].
Requires a certified reference standard of the exact analyte for absolute purity[3].
Requires a certified reference standard.
Response Factor Variability
Uniform (The
1H
nucleus response is identical across all molecules)[4].
Highly variable depending on the chromophore of the analyte vs. impurities[3].
Variable depending on ionization efficiency.
Suitability for 3-(3-Bromophenyl)azetidin-3-ol
Optimal. Distinct aromatic and azetidine protons allow easy integration against an IS.
Suboptimal without a reference standard. Bromophenyl group dominates UV response.
Prone to thermal degradation of the strained azetidine ring during injection.
Typical Precision (RSD)
< 1.0% (with rigorous gravimetry and optimized
T1
relaxation)[4].
< 0.5% (highly precise, but potentially inaccurate without standards)[3].
1.0 - 5.0%
Mechanistic Causality: Designing a Self-Validating qNMR System
To achieve metrological accuracy, a qNMR protocol cannot be a black box; every parameter must be intentionally designed and self-validating.
Internal Standard (IS) Selection
The ideal IS must be highly pure (>99.9%), non-reactive with the analyte, fully soluble in the chosen solvent, and possess a distinct NMR signal that does not overlap with the analyte[5].
For 3-(3-Bromophenyl)azetidin-3-ol, the azetidine protons appear in the aliphatic region (~3.5–4.5 ppm), while the bromophenyl protons appear in the aromatic region (~7.2–7.6 ppm). Maleic Acid is the optimal IS choice here. It produces a sharp, isolated singlet at 6.26 ppm in DMSO-
d6
, sitting perfectly in the empty spectral window between the aliphatic and aromatic signals of the analyte[5].
Thermodynamic Relaxation (
T1
) and the
D1
Delay
A common pitfall in NMR is integrating signals that have not fully relaxed between radiofrequency pulses, leading to truncated integrals and underestimated purity. Aromatic protons often exhibit long longitudinal relaxation times (
T1
). To ensure 99.3% magnetization recovery (a requirement for quantitative accuracy), the relaxation delay (
D1
) must be set to at least 5×T1 of the slowest relaxing proton in the mixture[4].
High-Precision Gravimetry
Because qNMR calculates purity based on the mass ratio between the IS and the analyte, the analytical balance is the primary source of measurement uncertainty. Using a 6-place microbalance and controlling for static electricity are non-negotiable prerequisites for accurate quantification.
Experimental Workflow and Visualization
Workflow for qNMR purity validation of 3-(3-Bromophenyl)azetidin-3-ol.
Step-by-Step qNMR Methodology
This protocol is designed as a self-validating system, ensuring traceability and accuracy at every step.
Step 1: Sample Preparation (Gravimetry)
Calibrate a 6-place microbalance (d = 0.001 mg) using certified weights.
Accurately weigh ~20.000 mg of 3-(3-Bromophenyl)azetidin-3-ol (
Mw=228.09
g/mol )[1] into a clean, anti-static glass vial. Record the exact mass (
mAnalyte
).
Accurately weigh ~5.000 mg of certified Maleic Acid IS (
Mw=116.07
g/mol , Purity > 99.9%) into the same vial. Record the exact mass (
mIS
).
Add 0.6 mL of high-purity DMSO-
d6
(containing 0.03% TMS as a chemical shift reference). Vortex until completely dissolved. Transfer the solution to a high-quality 5 mm NMR tube.
Step 2: System Suitability & Acquisition
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
System Suitability Test (SST): Tune, match, and rigorously shim the magnet. The line width of the TMS peak at half-height must be < 1.0 Hz to ensure symmetrical peak shapes for accurate integration.
Determine
T1
: Run an inversion-recovery experiment to determine the
T1
of the analyte's aromatic protons.
Number of Scans (NS): 16 to 64 (target a Signal-to-Noise ratio > 250:1 for the peaks of interest).
Spectral Width: 15 ppm to capture all potential signals.
Step 3: Data Processing
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier Transformation.
Perform manual zero-order and first-order phase correction.
Critical Step: Apply a rigorous multipoint baseline correction. A drifting baseline will exponentially skew integral values.
Integrate the Maleic Acid singlet at 6.26 ppm (
NIS=2
protons).
Integrate a cleanly resolved analyte peak, such as one of the isolated aromatic protons (
NAnalyte=1
proton) or the azetidine
CH2
protons (
NAnalyte=4
protons).
Step 4: Purity Calculation
Calculate the absolute mass fraction (Purity,
PAnalyte
) using the fundamental qNMR equation:
While HPLC-UV remains an excellent tool for routine batch monitoring and impurity separation, it cannot independently verify the absolute mass fraction of a novel compound without a pre-existing reference standard[3]. For critical pharmaceutical intermediates like 3-(3-Bromophenyl)azetidin-3-ol, qNMR provides a metrologically traceable, primary ratio method that guarantees absolute purity assessment[2]. By strictly controlling gravimetric inputs and thermodynamic relaxation parameters, researchers can establish a self-validating analytical workflow that ensures the highest standards of scientific integrity.
References
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR . American Chemical Society (ACS). Available at:[Link]
A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at:[Link]
comparative structural analysis of brominated phenylazetidinols
Comparative Structural Analysis of Brominated Phenylazetidinols: A Guide for Medicinal Chemists Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale Brominated p...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Structural Analysis of Brominated Phenylazetidinols: A Guide for Medicinal Chemists
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
Brominated phenylazetidinols represent a privileged class of building blocks in modern drug discovery. By replacing planar aromatic rings with a highly strained, four-membered azetidine heterocycle, medicinal chemists can significantly increase the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate. This structural shift directly correlates with improved aqueous solubility and metabolic stability[1].
Furthermore, the strategic placement of a bromine atom on the phenyl appendage introduces a highly directional "sigma-hole"—an electron-deficient region on the halogen capable of forming robust, non-covalent halogen bonds with Lewis basic residues (e.g., backbone carbonyls) in a target protein's active site. This guide objectively compares the structural, physicochemical, and binding properties of meta-bromo and para-bromo isomers against their non-brominated parent scaffold, providing actionable, self-validating workflows for their evaluation.
Caption: Structural components of brominated phenylazetidinols and their pharmacological impacts.
Quantitative Structural Comparison
The position of the bromine atom significantly alters the molecule's electrostatic potential map and lipophilicity without changing its topological polar surface area (TPSA). The parent compound, 3-phenylazetidin-3-ol[2], provides a baseline for steric bulk. The introduction of a bromine atom at the meta position[3] or the para position[4][5] modulates the LogP, which is critical for membrane permeability.
Compound
CAS Number
Molecular Weight
LogP
TPSA (Ų)
Halogen Bond Trajectory
3-Phenylazetidin-3-ol (Parent)
25566-04-5
149.19 g/mol
~0.80
32.26
None
3-(3-Bromophenyl)azetidin-3-ol
1388054-56-5
228.09 g/mol
1.24
32.26
High (meta vector)
3-(4-Bromophenyl)azetidin-3-ol
1388055-08-0
228.09 g/mol
1.24
32.26
High (para vector)
Experimental Workflows: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate orthogonal verification methods and internal controls to definitively prove causality rather than mere correlation.
Causality: The synthesis utilizes a Grignard addition to 1-Boc-3-azetidinone. Maintaining a low temperature (-78°C) is critical; it prevents the highly strained azetidine ring from undergoing unwanted ring-opening side reactions, ensuring regiospecific nucleophilic attack at the C3 carbonyl to yield the tertiary alcohol[1].
Self-Validating Mechanism: Relying solely on 1H-NMR can be misleading due to signal overlap. By coupling NMR (which confirms bulk purity and connectivity via the characteristic AB quartet of the azetidine protons) with X-ray crystallography (which definitively maps the 3D puckered conformation), the system self-validates. If NMR indicates purity but X-ray reveals a flattened ring trajectory, the contradiction immediately flags a synthetic anomaly.
Step-by-Step Methodology:
Grignard Preparation: React the corresponding dibromobenzene (1,3- or 1,4-dibromobenzene) with magnesium turnings in anhydrous THF under argon.
Nucleophilic Addition: Cool the Grignard reagent to -78°C. Slowly add 1-Boc-3-azetidinone dropwise. Stir for 2 hours, then quench with saturated aqueous NH₄Cl.
Deprotection: Isolate the Boc-protected intermediate and treat with 20% Trifluoroacetic Acid (TFA) in dichloromethane (DCM) at 0°C to selectively cleave the carbamate without dehydrating the tertiary alcohol.
Orthogonal Validation:
Acquire 1H/13C NMR spectra to confirm the removal of the Boc group (disappearance of the 1.4 ppm singlet).
Grow single crystals via slow evaporation in EtOAc/Hexane and perform X-ray diffraction to confirm the spatial vector of the hydroxyl group relative to the bromophenyl ring.
Caption: Workflow for the synthesis and structural validation of brominated phenylazetidinols.
Causality: To objectively measure the performance of the meta vs. para bromine substitution, ITC is employed because it directly quantifies the thermodynamic parameters (ΔH, ΔS, ΔG) of binding in solution, isolating the specific energetic contribution of the halogen bond.
Self-Validating Mechanism: The assay is designed with an internal negative control. The non-brominated parent, 3-phenylazetidin-3-ol[2], is titrated alongside the brominated analogs[3][5]. If the enhanced binding affinity of the brominated compounds is truly driven by halogen bonding (a highly enthalpic interaction), the ITC data must show a disproportionately large, favorable shift in enthalpy (ΔH) for the brominated analogs. If ΔH remains constant, the halogen-bonding hypothesis is internally invalidated.
Step-by-Step Methodology:
Preparation: Purify the target protein (or model Lewis base system) and dialyze extensively into a standardized buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
Ligand Solubilization: Dissolve the parent and brominated phenylazetidinols in DMSO, then dilute into the exact dialysis buffer to match the final DMSO concentration (typically <2%).
Titration: Inject the ligand (syringe) into the protein (cell) in 2 μL increments at a constant temperature of 25°C using an automated microcalorimeter.
Data Analysis: Integrate the heat spikes to generate a binding isotherm. Compare the ΔH values between the parent, meta-bromo, and para-bromo isomers to quantify the precise energetic contribution of the sigma-hole interaction.
Proper Disposal of 3-(3-Bromophenyl)azetidin-3-ol: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-(3-Bromophenyl)azetidin-3-ol. As a research chemical with a unique combination of a strained azetidine ring and a halogenate...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-(3-Bromophenyl)azetidin-3-ol. As a research chemical with a unique combination of a strained azetidine ring and a halogenated aromatic moiety, proper handling and disposal are paramount to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Understanding the Hazards: A Foundation for Safe Disposal
3-(3-Bromophenyl)azetidin-3-ol (CAS No. 1388054-56-5) presents a multi-faceted hazard profile that dictates its disposal requirements.[1] Its structure, featuring a reactive azetidine ring and a brominated phenyl group, necessitates careful consideration.
Acute Toxicity (Oral, Dermal, Inhalation): The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation: It is known to cause skin irritation.
Serious Eye Irritation: It poses a risk of serious eye irritation.
Specific Target Organ Toxicity (Single Exposure): It may cause drowsiness or dizziness.
The presence of the bromine atom places this compound in the category of halogenated organic compounds, which are subject to specific environmental regulations.[2][3] Thermal decomposition of brominated compounds can lead to the formation of hazardous byproducts, including hydrogen bromide.[4][5][6][7] Furthermore, azetidine derivatives, known for their ring strain, can be reactive and may undergo polymerization or other reactions if not handled and stored correctly.[8][9][10]
Table 1: Chemical and Physical Properties of 3-(3-Bromophenyl)azetidin-3-ol
The following workflow provides a systematic approach to the disposal of 3-(3-Bromophenyl)azetidin-3-ol, from the point of generation to final removal by a licensed waste management contractor.
Caption: Emergency spill response procedure.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 3-(3-Bromophenyl)azetidin-3-ol, protecting themselves, their colleagues, and the environment.
References
Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(4), 379-397.
NextSDS. (n.d.). 3-(3-bromophenyl)azetidin-3-ol — Chemical Substance Information. Retrieved from [Link]
Kuzuhara, S., & Sano, A. (2018). Bromination of Pd Compounds during Thermal Decomposition of Tetrabromobisphenol A. Engineering, 10, 187-201.
U.S. Environmental Protection Agency. (n.d.). 40 CFR Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
U.S. Environmental Protection Agency. (1989, August). Alternative Control Technology Document: Halogenated Solvent Cleaners. Retrieved from [Link]
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]
Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
European Chemicals Agency. (2024, December 18). Investigation report on aromatic brominated flame retardants. Retrieved from [Link]
SeraCare. (2022, November 3). Safety Data Sheet. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
NextSDS. (n.d.). 3-(3-broMophenyl)azetidine hcl — Chemical Substance Information. Retrieved from [Link]
Kao Chemicals. (2021, April 26). Material Safety Data Sheet. Retrieved from [Link]
PubMed. (2006, October 13). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
PubChem. (n.d.). N-(3-Bromophenyl)acetamide. Retrieved from [Link]
Kao Corporation. (2014, October 7). 安全データシート (Safety Data Sheet). Retrieved from [Link]
GHS-J. (2017, January 13). 各国の化学品分類とJIS規格の比較表 (Comparison table of chemical classification of each country and JIS standard). Retrieved from [Link]
University of California, San Diego. (2004, April 27). Chemical Compatibility Table. Retrieved from [Link]
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
Valcor Engineering Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
Personal protective equipment for handling 3-(3-Bromophenyl)azetidin-3-ol
As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is paramount when integrating novel or highly active intermediates into drug development workflows. 3-(3-Bromophenyl)azetidin-3-o...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is paramount when integrating novel or highly active intermediates into drug development workflows. 3-(3-Bromophenyl)azetidin-3-ol (CAS: 1388054-56-5) is a valuable structural motif in medicinal chemistry, but its hazard profile requires strict adherence to professional laboratory safety standards.
The following guide details the operational logistics, Personal Protective Equipment (PPE) requirements, and disposal protocols for handling this compound, grounded in the RAMP (Recognize, Assess, Minimize, Prepare) risk management framework championed by the ACS Center for Lab Safety[1].
Hazard Recognition and Risk Assessment
Before establishing operational protocols, we must analyze the intrinsic hazards of the molecule to understand the causality behind our PPE and handling choices. Based on established Safety Data Sheet (SDS) information, 3-(3-Bromophenyl)azetidin-3-ol presents multiple exposure risks[2].
Table 1: GHS Hazard Profile for 3-(3-Bromophenyl)azetidin-3-ol
Hazard Class
Category
Hazard Statement
Operational Implication
Acute Toxicity
Category 4
H302, H312, H332: Harmful if swallowed, in contact with skin, or inhaled.
Mandates strict barrier protection (dermal) and engineering controls (inhalation)[2].
Skin Irritation
Category 2
H315: Causes skin irritation.
Requires chemically resistant gloves and immediate decontamination upon breach[2].
Eye Irritation
Category 2A
H319: Causes serious eye irritation.
Necessitates continuous use of safety goggles or face shields during transfer[2].
STOT SE
Category 3
H336: May cause drowsiness or dizziness.
Prohibits open-bench handling; all operations must occur in a certified fume hood[2].
Personal Protective Equipment (PPE) Matrix
PPE should never be treated as the primary line of defense; it is a supplementary barrier to proper engineering controls (e.g., chemical fume hoods). The selection of PPE is dictated by the scale of the operation and the specific physical state of the chemical (typically a solid powder, which presents an aerosolization risk during weighing).
Table 2: Scale-Dependent PPE Requirements
Equipment Type
Analytical Scale (< 1g)
Preparative Scale (1g - 50g)
Mechanistic Rationale
Eye Protection
ANSI Z87.1 Safety Glasses with side shields.
Chemical splash goggles.
Protects against H319 (Eye Irrit. 2A). Powders can aerosolize and cause severe ocular irritation[2].
Hand Protection
Single layer Nitrile gloves (min 4 mil).
Double-gloved Nitrile (inner 4 mil, outer 8 mil).
Mitigates H312 (Acute Tox. Dermal). Double gloving allows safe removal of the outer contaminated layer without exposing the skin[2].
Prevents contamination of personal clothing and subsequent chronic dermal exposure.
Respiratory
None required if handled strictly inside a fume hood.
N95/P100 particulate respirator if handling outside a hood (highly discouraged).
Prevents inhalation of particulates leading to H332 (Acute Tox) and H336 (STOT SE 3)[2].
Operational Protocols: Weighing and Transfer
To maintain scientific integrity and personnel safety, the transfer of 3-(3-Bromophenyl)azetidin-3-ol must be treated as a high-risk particulate operation.
Step-by-Step Handling Methodology:
Preparation: Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Clear the hood of unnecessary clutter to ensure uninhibited laminar airflow.
Static Mitigation: Because powders can hold static charges and repel from spatulas (increasing aerosolization risk), use an anti-static gun (e.g., Zerostat) on the weighing paper or boat prior to dispensing.
Transfer: Use a clean, dry, grounded metal spatula. Do not pour the solid directly from the source bottle.
Weighing: If precise analytical weighing is required outside the fume hood, weigh the material into a tared vial inside the fume hood, cap it securely, and then transfer the sealed vial to the analytical balance.
Decontamination: Wipe down the exterior of the sealed vial and the spatulas used with a compatible solvent (e.g., ethanol or isopropanol) before removing them from the hood.
Waste Management and Disposal Plan
Improper waste disposal poses severe environmental and institutional risks. 3-(3-Bromophenyl)azetidin-3-ol waste must be managed according to the guidelines set forth in the National Research Council's Prudent Practices in the Laboratory[3].
Step-by-Step Disposal Methodology:
Segregation: Do not mix this waste with highly reactive substances, strong oxidizers, or strong acids.
Solid Waste: Collect contaminated weighing papers, disposable spatulas, and empty vials in a designated, puncture-resistant "Hazardous Solid Waste" container lined with a compatible plastic bag.
Liquid Waste: If the compound is dissolved in organic solvents (e.g., Dichloromethane, Ethyl Acetate, or Methanol during a reaction), collect the effluent in a designated "Halogenated Organic Waste" carboy (due to the presence of the bromine atom).
Labeling: Clearly label all waste containers with the full chemical name (no abbreviations), the primary hazards (Toxic, Irritant), and the date of initial accumulation.
Institutional Transfer: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. Never attempt to neutralize, treat, or dispose of this chemical down the sink or in standard municipal trash[3].
Emergency Response Pathway
In the event of an accidental exposure, immediate, pre-planned action is required to minimize systemic absorption.
Emergency response workflow for 3-(3-Bromophenyl)azetidin-3-ol exposure.
References
NextSDS. "3-(3-bromophenyl)azetidin-3-ol — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
National Research Council (U.S.). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Open Library. Available at:[Link]
American Chemical Society. "New Free Safety E-Book Launching through ACS Institute." ACS Center for Lab Safety. Available at:[Link]